CBR-5884
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-3-19-14(18)11-8(2)10(21-7-15)13(22-11)16-12(17)9-5-4-6-20-9/h4-6H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVIRPJBDIZKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CO2)SC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CBR-5884: A Technical Guide to the Selective PHGDH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-5884 is a selective, noncompetitive small-molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By targeting this critical metabolic node, this compound has demonstrated significant anti-proliferative effects in cancer cells that exhibit a high dependency on endogenous serine production. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of its associated pathways and workflows.
Core Concepts and Mechanism of Action
Phosphoglycerate dehydrogenase (PHGDH) catalyzes the initial, committed step in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate.[1][2] In certain cancers, including specific subtypes of breast cancer, melanoma, and glioma, the PHGDH gene is amplified, leading to elevated enzyme expression and an increased flux through the serine biosynthesis pathway.[1][2][3] This metabolic reprogramming supports rapid cell proliferation by providing the necessary building blocks for proteins, nucleotides, and lipids.
This compound was identified through a high-throughput screen of approximately 800,000 small molecules. It acts as a selective inhibitor of PHGDH. Biochemical characterization has revealed that this compound is a noncompetitive inhibitor with a time-dependent onset of inhibition. A key aspect of its mechanism is the disruption of the oligomerization state of the PHGDH enzyme. This disruption leads to a reduction in de novo serine synthesis, thereby selectively starving cancer cells that are "addicted" to this pathway for survival and growth.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell-free/Cell-based | Target/Assay | Reference(s) |
| IC50 | 33 ± 12 µM | Cell-free | PHGDH enzyme activity | |
| Inhibition of Serine Synthesis | ~30% decrease | Cell-based (Carney cells) | 13C6-glucose tracing | |
| Growth Inhibition (Breast Cancer Lines) | 35% - 60% at 30 µM | Cell-based | Proliferation assay | |
| Growth Inhibition (Epithelial Ovarian Cancer) | 30% - 70% at 60 µM (24h) | Cell-based (A2780, OVCAR3, ES-2) | Cell viability assay | |
| Ki (vs. C. albicans Cho1) | 1,550 ± 245.6 nM | Cell-free | Competitive inhibition |
Table 2: Experimental Concentrations in Cell-Based Assays
| Cell Line(s) | Concentration Range | Duration | Purpose of Experiment | Reference(s) |
| Carney cells | 1 µM - 40 µM | 3 hours | Acute toxicity and serine synthesis | |
| Breast and Melanoma lines | 15 µM, 30 µM | 3 - 5 days | Proliferation inhibition | |
| Epithelial Ovarian Cancer (A2780, OVCAR3, ES-2) | Up to 60 µM | 24 hours | Cell viability, migration, invasion |
Experimental Protocols
This section details the methodologies for key experiments involving this compound.
PHGDH Enzyme Inhibition Assay (Cell-free)
This protocol is based on the methods used for the initial identification and characterization of this compound.
-
Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD+ (cofactor), reaction buffer (e.g., Tris-HCl with MgCl2), this compound stock solution in DMSO, DMSO (vehicle control).
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD+, and recombinant PHGDH enzyme.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction mixture and pre-incubate for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, 3-phosphoglycerate.
-
Monitor the rate of NADH production by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates (Vi) for each inhibitor concentration.
-
Normalize the rates to the DMSO control (Vo) and plot Vi/Vo against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Serine Synthesis Assay (13C6-Glucose Tracing)
This protocol allows for the direct measurement of de novo serine synthesis inhibition in live cells.
-
Cell Culture: Plate cancer cells (e.g., Carney cells) in appropriate media and allow them to adhere.
-
Pre-treatment: Acclimate cells to the experimental media. Treat the cells with this compound at the desired concentrations (e.g., 30 µM) or DMSO for 1 hour.
-
Labeling: Replace the media with media containing uniformly labeled 13C6-glucose and the corresponding concentration of this compound or DMSO. Incubate for 2-3 hours.
-
Metabolite Extraction:
-
Aspirate the media and wash the cells with ice-cold saline.
-
Quench metabolism and extract polar metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water).
-
Scrape the cells and collect the cell lysate.
-
-
Sample Analysis:
-
Clarify the lysate by centrifugation.
-
Dry the supernatant containing the polar metabolites.
-
Derivatize the metabolites for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the samples by GC-MS to determine the isotopic enrichment in serine (M+3 serine), which represents newly synthesized serine.
-
-
Data Analysis: Calculate the fraction of labeled serine relative to the total serine pool and compare the values between this compound-treated and control cells.
Cell Proliferation Assay
This assay assesses the impact of this compound on cancer cell growth.
-
Cell Plating: Seed cancer cell lines with known high serine biosynthetic activity (e.g., specific breast or melanoma lines) in 96-well plates at a predetermined density (e.g., 6,000 cells per well).
-
Treatment: The following day, treat the cells with a dose range of this compound (e.g., 1 µM to 40 µM) or DMSO vehicle control.
-
Incubation: Incubate the cells for a period of 3 to 5 days.
-
Viability Measurement:
-
Remove the drug-containing media and replace it with fresh, drug-free media.
-
Assess cell viability using a commercially available assay such as CellTiter-Glo® (promega) or AlamarBlue™ (Thermo Fisher Scientific), following the manufacturer's protocol.
-
-
Data Analysis: Normalize the viability of treated cells to the DMSO control and plot the results to determine the dose-dependent effect on cell proliferation.
Visualizations
The following diagrams illustrate key aspects of this compound's function and experimental application.
Caption: Mechanism of action of this compound on the serine biosynthesis pathway.
Caption: Workflow for assessing serine synthesis inhibition by this compound.
Caption: Logical flow of this compound's selective anti-cancer activity.
References
The Selective PHGDH Inhibitor CBR-5884: A Technical Guide to its Role in the Serine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer metabolism, the de novo serine biosynthesis pathway has emerged as a critical node for tumor growth and proliferation. Many cancer cells exhibit a heightened dependence on this pathway to fuel the synthesis of nucleotides, lipids, and proteins, as well as to maintain redox homeostasis. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate. Its overexpression has been documented in various malignancies, including breast cancer and melanoma, making it a compelling target for therapeutic intervention. CBR-5884 is a selective, noncompetitive small molecule inhibitor of PHGDH that has been instrumental in elucidating the role of the serine biosynthesis pathway in cancer. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative effects on cancer cells, and detailed experimental protocols for its study.
Mechanism of Action of this compound
This compound exerts its effects by directly targeting and inhibiting the enzymatic activity of PHGDH.[1] It is a noncompetitive inhibitor, indicating that it does not bind to the active site of the enzyme but rather to an allosteric site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.[1] A key aspect of its mechanism is the disruption of the oligomerization state of PHGDH, which is crucial for its function.[1] By inhibiting PHGDH, this compound effectively blocks the de novo synthesis of serine in cancer cells, leading to a state of serine starvation in cells that are highly dependent on this pathway.[1][2] This targeted inhibition has been shown to be selectively toxic to cancer cell lines with high serine biosynthetic activity.
Downstream of PHGDH inhibition, treatment with this compound has been observed to induce a cascade of cellular events. One of the prominent effects is the accumulation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately apoptosis in cancer cells. Furthermore, this compound has been shown to activate the ROS/Wnt/β-catenin signaling pathway, which can influence cell proliferation, migration, and invasion.
Quantitative Data
The following tables summarize the quantitative effects of this compound from various in vitro studies.
Table 1: In Vitro Efficacy of this compound against PHGDH and Cancer Cell Lines
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PHGDH) | 33 µM | Cell-free enzymatic assay | |
| Inhibition of de novo Serine Synthesis | ~30% at 30 µM | Carney Cells | |
| IC50 (Cell Viability, 72h) | 54.4 µM | SKOV3 | |
| IC50 (Cell Viability, 72h) | 54.7 µM | ID8 |
Table 2: Dose-Dependent Effect of this compound on the Viability of Epithelial Ovarian Cancer Cell Lines (48h)
| Cell Line | This compound Concentration (µM) | % Inhibition of Cell Viability | Reference |
| A2780 | 15 | ~20% | |
| 30 | ~30% | ||
| 45 | ~40% | ||
| OVCAR3 | 15 | ~25% | |
| 30 | ~40% | ||
| 45 | ~55% | ||
| ES-2 | 15 | ~20% | |
| 30 | ~35% | ||
| 45 | ~50% |
Experimental Protocols
In Vitro PHGDH Enzyme Activity Assay
This protocol is adapted from a method for measuring dehydrogenase activity by monitoring NAD+ reduction.
Materials:
-
Recombinant human PHGDH enzyme
-
3-phosphoglycerate (3-PG) substrate
-
NAD+
-
Diaphorase
-
Resazurin
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Ex/Em = 540/590 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, diaphorase, and resazurin in each well of a 96-well plate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Add recombinant PHGDH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 3-PG and NAD+.
-
Immediately begin monitoring the increase in fluorescence at 590 nm (excitation at 540 nm) in a kinetic mode for a set period (e.g., 30-60 minutes). The diaphorase couples the reduction of NAD+ to NADH with the reduction of resazurin to the fluorescent product, resorufin.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based de novo Serine Synthesis Assay (¹³C-Glucose Tracing and GC-MS)
This protocol provides a general framework for tracing the incorporation of ¹³C-labeled glucose into serine using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Glucose-free and serine-free medium
-
[U-¹³C₆]-glucose
-
This compound
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)
-
GC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Wash the cells with PBS and switch to glucose-free and serine-free medium supplemented with dialyzed fetal bovine serum.
-
Add [U-¹³C₆]-glucose to the medium.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 4-24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Separate the polar metabolites from lipids and proteins by adding chloroform and water, followed by centrifugation.
-
Collect the upper aqueous phase containing polar metabolites.
-
-
Derivatization:
-
Dry the aqueous metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. For example, add methoxyamine in pyridine to protect carbonyl groups, followed by MTBSTFA to silylate hydroxyl and amine groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Separate the metabolites on a GC column.
-
Analyze the eluting compounds by mass spectrometry, collecting data in full scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized serine.
-
Determine the mass isotopomer distribution of serine. The incorporation of three ¹³C atoms from [U-¹³C₆]-glucose into newly synthesized serine will result in a mass shift of +3 (M+3).
-
Calculate the fraction of newly synthesized serine by dividing the M+3 peak area by the total area of all serine isotopologues.
-
Evaluate the dose-dependent inhibition of de novo serine synthesis by this compound.
-
Cell Viability Assay
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
96-well clear microplate
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Microplate reader (luminescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
Materials:
-
Cancer cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PHGDH, anti-β-catenin, anti-c-myc, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.
Caption: Downstream signaling effects of this compound, including ROS induction and Wnt/β-catenin pathway activation.
Caption: A generalized experimental workflow for characterizing the effects of this compound.
References
The Discovery and Synthesis of CBR-5884: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-5884 is a selective, non-competitive small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Elevated serine synthesis is a metabolic hallmark of several cancers, making PHGDH a compelling target for therapeutic intervention.[2][3] Discovered through high-throughput screening, this compound exhibits selective toxicity toward cancer cell lines with high serine biosynthetic activity by disrupting the oligomeric state of PHGDH.[1] This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to facilitate further research and development.
Discovery of this compound
This compound was identified from a high-throughput screen of approximately 800,000 drug-like compounds. The screening process aimed to identify inhibitors of PHGDH, and initial hits were further evaluated for their selectivity and cell-based activity. This compound emerged as a lead compound due to its ability to inhibit de novo serine synthesis in cancer cells and its selective anti-proliferative effects on cancer cell lines dependent on this pathway.
Chemical Synthesis of this compound
The synthesis of this compound, chemically named ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate, is based on the construction of a polysubstituted thiophene core, likely via the Gewald aminothiophene synthesis. This is followed by functional group manipulations to introduce the furan-2-carboxamido and thiocyanate moieties.
Representative Synthetic Scheme:
A plausible synthetic route involves a multi-step process:
-
Step 1: Gewald Reaction to form the 2-Aminothiophene Intermediate. The synthesis likely commences with a Gewald reaction, a multicomponent condensation of a ketone (acetone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) to yield ethyl 2-amino-4-methylthiophene-3-carboxylate.
-
Step 2: Acylation of the Amine. The resulting 2-aminothiophene is then acylated at the amino group with furan-2-carbonyl chloride in the presence of a base like pyridine to form ethyl 5-(furan-2-carboxamido)-3-methylthiophene-2-carboxylate.
-
Step 3: Thiocyanation of the Thiophene Ring. The final step involves the introduction of the thiocyanate group at the 4-position of the thiophene ring. This can be achieved using a thiocyanating agent such as ammonium thiocyanate in the presence of an oxidizing agent like bromine in a solvent such as acetic acid.
Mechanism of Action
This compound acts as a non-competitive inhibitor of PHGDH. Its mechanism of action is distinct from inhibitors that compete with the substrate (3-phosphoglycerate) or the cofactor (NAD+). Biochemical studies have revealed that this compound induces a time-dependent inhibition of PHGDH and disrupts its oligomerization state. PHGDH is known to exist in an equilibrium between dimeric and tetrameric forms, and this compound appears to favor the less active dimeric state.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (PHGDH) | 33 µM | |
| Molecular Weight | 336.39 g/mol | |
| Molecular Formula | C14H12N2O4S2 | |
| Ki (C. albicans Cho1) | 1,550 ± 245.6 nM |
Experimental Protocols
PHGDH Enzymatic Assay (Coupled Resazurin-Based Assay)
This protocol describes a coupled enzymatic assay to measure PHGDH activity, where the production of NADH is linked to the reduction of resazurin to the fluorescent resorufin.
Materials:
-
Recombinant human PHGDH
-
3-Phosphoglycerate (3-PG)
-
NAD+
-
Diaphorase
-
Resazurin
-
This compound
-
Assay Buffer: 30 mM Tris-HCl pH 8.0, 1 mM EDTA
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of a reaction mixture containing assay buffer, 0.1 mM 3-PG, 20 µM NAD+, 0.1 mM resazurin, and 0.0001 U/mL diaphorase.
-
Add 1 µL of this compound at various concentrations (or DMSO for control) to the wells.
-
To initiate the reaction, add 50 µL of recombinant PHGDH in assay buffer to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Resazurin-Based)
This protocol details a method to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a line with high PHGDH expression)
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt
-
96-well clear cell culture plates
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Analysis of PHGDH Oligomerization
This protocol outlines a method to investigate the effect of this compound on the oligomeric state of PHGDH using size-exclusion chromatography (SEC).
Materials:
-
Recombinant human PHGDH
-
This compound
-
SEC column (e.g., Superdex 200)
-
FPLC system
-
SEC buffer: 40 mM PBS, pH 7.3, 150 mM NaCl
-
Molecular weight standards
Procedure:
-
Incubate purified PHGDH (at a concentration where both tetrameric and dimeric forms are present) with this compound (at a concentration above its IC50) or DMSO for 1 hour at room temperature.
-
Equilibrate the SEC column with SEC buffer.
-
Inject the PHGDH-CBR-5884 mixture or the control onto the SEC column.
-
Run the chromatography at a constant flow rate and monitor the protein elution profile by measuring absorbance at 280 nm.
-
Analyze the chromatograms to determine the relative abundance of the different oligomeric species (tetramer and dimer) based on their elution volumes compared to molecular weight standards.
Conclusion
This compound is a valuable tool for studying the role of serine biosynthesis in cancer and serves as a lead compound for the development of novel anticancer therapeutics. Its unique mechanism of action, involving the disruption of PHGDH oligomerization, offers a promising avenue for targeting cancer metabolism. The synthetic route and experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate and build upon the potential of this compound.
References
CBR-5884 Target Validation in Cancer: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of CBR-5884, a selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), in the context of cancer therapy. It details the molecular target, mechanism of action, and downstream cellular effects of this compound, supported by quantitative data and detailed experimental protocols.
Executive Summary
This compound is a small molecule inhibitor that targets the metabolic enzyme 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is frequently upregulated in various cancers to support rapid proliferation and biomass accumulation.[2][4] this compound acts as a noncompetitive inhibitor, disrupting the oligomerization of PHGDH and subsequently inhibiting serine synthesis. This targeted inhibition has been shown to selectively suppress the growth of cancer cells with high serine biosynthetic activity, making PHGDH a promising therapeutic target and this compound a valuable tool for its validation.
Molecular Target and Mechanism of Action
The primary molecular target of this compound is 3-phosphoglycerate dehydrogenase (PHGDH) .
-
Mechanism of Inhibition: this compound is a noncompetitive inhibitor of PHGDH. It exhibits a time-dependent onset of inhibition and functions by disrupting the oligomeric state of the PHGDH enzyme, which is essential for its catalytic activity.
-
Biochemical Potency: In a cell-free enzymatic assay, this compound exhibits a half-maximal inhibitory concentration (IC50) of 33 µM .
Signaling Pathways
The Serine Biosynthesis Pathway
This compound directly inhibits the first committed step in the de novo serine biosynthesis pathway. This pathway diverts the glycolytic intermediate 3-phosphoglycerate into a three-step enzymatic cascade to produce serine. Serine is a critical precursor for the synthesis of proteins, nucleotides, and lipids, all of which are essential for cancer cell proliferation.
Downstream Effects on Cancer Cell Signaling
Inhibition of PHGDH by this compound has been shown to modulate several downstream signaling pathways implicated in cancer progression.
In epithelial ovarian cancer, this compound has been demonstrated to increase reactive oxygen species (ROS) levels, which in turn modulates the Wnt/β-catenin signaling pathway, leading to anti-tumor effects.
References
CBR-5884: A Technical Guide to Studying Metabolic Reprogramming in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain rapid proliferation and adapt to the unique tumor microenvironment. One of the key metabolic pathways often upregulated in cancer is the de novo serine synthesis pathway. Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in this pathway, catalyzing the first committed step from the glycolytic intermediate 3-phosphoglycerate. Its overexpression has been linked to the progression of various cancers, including breast cancer, melanoma, and epithelial ovarian cancer, making it a promising target for therapeutic intervention.
CBR-5884 is a selective, noncompetitive small molecule inhibitor of PHGDH.[1][2][3] By targeting this crucial enzyme, this compound effectively blocks de novo serine biosynthesis, leading to selective toxicity in cancer cells that are highly dependent on this pathway for survival and proliferation.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool to investigate metabolic reprogramming in tumors. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound acts as a potent and selective inhibitor of PHGDH, with a reported half-maximal inhibitory concentration (IC50) of 33 μM in cell-free assays. It exhibits a noncompetitive mode of inhibition with respect to both of the enzyme's substrates, 3-phosphoglycerate and NAD+. A key feature of its mechanism is the time-dependent onset of inhibition and its ability to disrupt the oligomerization state of the PHGDH enzyme. This disruption of the enzyme's structure is critical to its inhibitory effect on serine synthesis. By inhibiting PHGDH, this compound reduces the intracellular pool of serine, an amino acid vital for the synthesis of proteins, nucleotides, and lipids, thereby impeding the anabolic processes necessary for rapid cancer cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound from various studies.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 33 μM | Cell-free PHGDH enzyme assay |
Table 1: In Vitro Enzymatic Inhibition
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| Melanoma & Breast Cancer Lines | Proliferation Assay | 15 or 30 μM | Inhibition of proliferation in lines with high serine synthesis | |
| Epithelial Ovarian Cancer (A2780, OVCAR3, ES-2) | Cell Viability Assay | 60 μM (24h) | ~30-70% inhibition of cell viability | |
| Epithelial Ovarian Cancer (SKOV3, ID8) | Colony Formation Assay | 30 and 60 μM | Dose-dependent reduction in colony formation | |
| Epithelial Ovarian Cancer (SKOV3, ID8) | Wound Healing Assay | 30 μM | Inhibition of cell migration | |
| Epithelial Ovarian Cancer (SKOV3, ID8) | Transwell Invasion Assay | 50 μM | Suppression of cell invasion | |
| Epithelial Ovarian Cancer (A2780, OVCAR3, ES-2) | ROS Measurement | Various | Increased cellular ROS levels | |
| Patient-Derived Organoids (EOC) | Viability Assay | 250 μM and 500 μM | Dose-dependent inhibition of viability |
Table 2: In Vitro Cellular Effects
| Animal Model | Tumor Type | Dosage & Administration | Observed Effect | Reference |
| BALB/c Nude Mice | Epithelial Ovarian Cancer (ID8 cells) | 50 mg/kg, gavage | Significantly delayed tumor growth | |
| Nude Mice | Epithelial Ovarian Cancer | Intraperitoneal injection | Slower tumor growth and lighter tumor weight |
Table 3: In Vivo Efficacy
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Cell Viability and Proliferation Assays
a) CellTiter-Glo® or AlamarBlue® Assay:
-
Cell Seeding: Plate cancer cells (e.g., Carney cells) in a 96-well plate at a density of 6,000 cells per well in MEM media and allow them to acclimate overnight. For epithelial ovarian cancer cell lines (A2780, OVCAR3, ES-2), seed 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 μM to 40 μM) for the desired duration (e.g., 3 hours for acute toxicity, or 24-72 hours for proliferation).
-
Assay:
-
For acute toxicity, remove the drug-containing media after 3 hours and add fresh, drug-free media.
-
Determine cell viability using CellTiter-Glo® or AlamarBlue® assay according to the manufacturer's instructions.
-
b) Colony Formation Assay:
-
Cell Seeding: Seed 5,000 cells (e.g., SKOV3, ID8) per well in a 6-well plate.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 30, and 60 μM) and culture for 7 days.
-
Staining: Fix the cells with 4% paraformaldehyde for 10 minutes, followed by staining with 1% Giemsa for 10 minutes.
-
Quantification: Count the number of colonies using software such as ImageJ.
Cell Migration and Invasion Assays
a) Wound Healing Assay:
-
Cell Seeding: Seed cells (e.g., SKOV3, ID8) in 6-well plates to form a confluent monolayer.
-
Wound Creation: Create a scratch wound using a 10 μL pipette tip.
-
Treatment: Wash the cells with PBS and incubate with serum-free medium containing DMSO (control) or this compound (e.g., 30 μM) for 48 hours.
-
Analysis: Capture images at 0 and 48 hours to evaluate the rate of wound closure.
b) Transwell Invasion Assay:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed 2 x 10^4 cells, pre-treated with DMSO or 50 μM this compound for 24 hours, in the upper chamber in serum-free medium.
-
Chemoattraction: Fill the lower chamber with a complete medium as a chemoattractant.
-
Incubation: Allow cells to migrate for 48 hours.
-
Staining and Counting: Fix the migrated cells with 4% formaldehyde and stain with hematoxylin. Remove non-migrated cells from the upper surface and count the migrated cells under a microscope.
Western Blot Analysis
-
Protein Extraction: Extract total protein from cells or tumor xenografts using RIPA lysis buffer.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., PHGDH, β-catenin, c-myc, Cyclin D1, PCNA, Bcl2, BAX, E-cadherin, N-cadherin, vimentin, Snail, ITGB4, p-ERK, ERK). Follow with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Cellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat epithelial ovarian cancer cells (A2780, OVCAR3, ES-2) with different concentrations of this compound. As a control for ROS inhibition, cells can be co-treated with N-acetylcysteine (NAC) (e.g., 5 mM for 4 hours).
-
Staining: Use a Reactive Oxygen Species Assay Kit (e.g., from Beyotime) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the levels of intracellular ROS.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 ID8 cells) into the right armpit of female BALB/c nude mice.
-
Tumor Growth: Allow tumors to reach an average volume of approximately 65 mm³.
-
Treatment: Administer this compound (e.g., 50 mg/kg) dissolved in a vehicle like corn oil via gavage or intraperitoneal injection.
-
Monitoring: Monitor tumor growth and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform further analysis such as Western blotting or histology.
Metabolic Flux Analysis (General Workflow)
While a specific, detailed protocol for this compound is not available, the general workflow for a ¹³C-glucose tracing experiment is as follows:
-
Cell Culture: Culture cancer cells in a medium containing ¹³C-labeled glucose.
-
Metabolite Extraction: After treatment with this compound for the desired time, rapidly quench metabolism and extract intracellular metabolites.
-
GC-MS Analysis: Derivatize the metabolites to make them volatile and analyze the isotopic enrichment of key metabolites in the serine synthesis pathway (e.g., 3-phosphoglycerate, serine) and related pathways using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Analyze the mass isotopomer distributions to determine the relative flux through the serine synthesis pathway.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Conclusion
This compound is a valuable chemical probe for elucidating the role of the de novo serine synthesis pathway in cancer metabolism. Its selectivity for PHGDH allows for targeted investigation of the consequences of inhibiting this pathway in cancer cells with a high reliance on serine biosynthesis. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of metabolic reprogramming in tumors. Further research into the in vivo efficacy and potential combination therapies involving this compound could pave the way for novel therapeutic strategies targeting metabolic vulnerabilities in cancer.
References
The Effects of CBR-5884 on Non-Cancerous Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBR-5884 is a selective, non-competitive small molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] While its efficacy against cancer cells with high serine synthesis dependency is well-documented, a thorough understanding of its effects on non-cancerous cells is critical for preclinical and clinical development. This technical guide provides a comprehensive overview of the current knowledge regarding the impact of this compound on non-malignant cells. It includes quantitative data on cytotoxicity, detailed experimental protocols for assessing its effects, and visualizations of the relevant biological pathways and experimental workflows. The available data indicates a significant selectivity window for this compound, with considerably lower cytotoxicity observed in non-cancerous cells compared to their cancerous counterparts that exhibit a dependency on serine synthesis.
Introduction to this compound and Its Mechanism of Action
This compound was identified through a high-throughput screening of approximately 800,000 compounds as a potent inhibitor of PHGDH.[2][3] It functions as a non-competitive inhibitor with a time-dependent onset of inhibition, ultimately disrupting the oligomerization state of the PHGDH enzyme.[1] This disruption effectively blocks the first committed step in the synthesis of serine from the glycolytic intermediate 3-phosphoglycerate. Consequently, cells that are highly reliant on this pathway for serine production are selectively targeted.
Quantitative Effects on Non-Cancerous Cells
The primary characteristic of this compound is its selective toxicity towards cancer cells that overexpress PHGDH and have a high rate of serine biosynthesis. Non-cancerous cells, which typically have lower serine synthesis requirements and can rely on extracellular serine uptake, are significantly less affected.
In Vitro Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound on non-cancerous human cell lines.
| Cell Line | Cell Type | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| MCF-10A | Non-tumorigenic breast epithelial | CCK-8 | 72 | 57.2 | --INVALID-LINK-- |
| IOSE-80 | Normal human ovarian surface epithelial | CCK-8 | 48 | > 60 (Implied)¹ | (#) |
¹In the study by Fu et al. (2024), IOSE-80 cells were used as a normal control. While a specific IC50 value was not provided, the data demonstrated significantly higher resistance to this compound compared to ovarian cancer cell lines, with minimal impact on viability at concentrations up to 60 µM.
Selectivity Against Other Dehydrogenases
This compound exhibits high selectivity for PHGDH. At concentrations effective for inhibiting PHGDH, it does not show significant inhibitory activity against other NAD⁺-dependent dehydrogenases.
| Enzyme | Description | Effect of this compound |
| Lactate Dehydrogenase (LDH) | NAD⁺-dependent dehydrogenase | No significant inhibition |
| Malate Dehydrogenase 1 (MDH1) | NAD⁺-dependent dehydrogenase | No significant inhibition |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on non-cancerous cells.
Cell Viability and Cytotoxicity Assay (CCK-8 / Alamar Blue)
This protocol is designed to determine the IC50 value of this compound in a non-cancerous cell line.
Materials:
-
Non-cancerous cell line of interest (e.g., MCF-10A)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
CCK-8 (Cell Counting Kit-8) or Alamar Blue (Resazurin) reagent
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Reagent Addition: Add 10 µL of CCK-8 or Alamar Blue reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cell line.
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or fluorescence (Ex/Em ~560/590 nm) for Alamar Blue using a microplate reader.
-
Data Analysis: Subtract the background (medium-only wells). Normalize the data to the vehicle control (defined as 100% viability). Plot the results as percent viability versus log[this compound concentration] and fit a dose-response curve to calculate the IC50 value.
De Novo Serine Synthesis Assay (Stable Isotope Tracing)
This protocol measures the direct inhibitory effect of this compound on the serine synthesis pathway using stable isotope-labeled glucose.
Materials:
-
Cells of interest cultured in 6-well plates
-
Glucose-free and Serine-free medium (e.g., DMEM)
-
[U-¹³C₆]-Glucose
-
This compound (stock solution in DMSO)
-
Methanol, Chloroform, and Water (for metabolite extraction)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to reach ~80% confluency on the day of the experiment.
-
Pre-treatment: Wash cells with PBS. Pre-treat cells with medium containing the desired concentration of this compound (e.g., 30 µM) or DMSO vehicle for 1 hour at 37°C.
-
Labeling: Replace the pre-treatment medium with glucose-free, serine-free medium supplemented with [U-¹³C₆]-Glucose and the same concentration of this compound or DMSO.
-
Incubation: Incubate for 2-4 hours at 37°C to allow for the incorporation of the ¹³C label into newly synthesized serine.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for GC-MS: Dry the metabolite extract under a stream of nitrogen. Derivatize the samples (e.g., using methoximation followed by silylation) to make them volatile for GC-MS analysis.
-
GC-MS Analysis: Analyze the samples by GC-MS. Monitor the ion fragments for serine to determine the fraction of serine that is labeled with three ¹³C atoms (M+3), which represents newly synthesized serine.
-
Data Analysis: Calculate the fractional labeling of serine (M+3 / Total Serine). Compare the fractional labeling in this compound-treated cells to the vehicle control to quantify the degree of inhibition.
Visualizations: Pathways and Workflows
Serine Biosynthesis Pathway and this compound Inhibition
Caption: The de novo serine biosynthesis pathway, indicating inhibition of PHGDH by this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the IC50 of this compound in non-cancerous cells.
In Vivo Safety and Pharmacokinetics
While detailed pharmacokinetic and biodistribution studies of this compound in normal tissues are not extensively published, preclinical studies in mouse xenograft models provide some insight into its safety profile. In a study on epithelial ovarian cancer, in vivo administration of this compound at 50 mg/kg via gavage significantly delayed tumor growth. Importantly, histological analysis from this study indicated a favorable safety profile for this compound, suggesting minimal toxicity to normal tissues at therapeutic doses.
Potential Off-Target Effects
The selectivity of this compound is a key feature. As noted, it shows little to no activity against LDH and MDH1. A study investigating this compound as a potential antifungal agent found that it inhibits phosphatidylserine synthase (Cho1) in Candida albicans. While this enzyme is absent in humans, it raises the possibility of interactions with other metabolic enzymes, though no significant off-target effects in mammalian cells have been reported to date.
Conclusion and Future Directions
-
Expanded Cell Line Screening: Testing this compound against a broader panel of non-cancerous human primary cells and cell lines (e.g., fibroblasts, endothelial cells, hepatocytes) would provide a more complete picture of its cytotoxic profile.
-
Detailed In Vivo Studies: Comprehensive pharmacokinetic, biodistribution, and toxicology studies in healthy animal models are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in normal tissues and to establish a definitive safety margin.
-
Off-Target Profiling: Broader kinase and enzyme panel screening would definitively rule out significant off-target activities that could contribute to unforeseen toxicities.
References
CBR-5884: A Novel Antifungal Agent Targeting Phosphatidylserine Synthesis
A Technical Whitepaper for Drug Development Professionals
Executive Summary
CBR-5884, a small molecule initially identified as a selective inhibitor of human phosphoglycerate dehydrogenase (PHGDH) in cancer research, has recently emerged as a promising antifungal agent with a novel mechanism of action. Groundbreaking research has demonstrated that this compound effectively inhibits the growth of the pathogenic yeast Candida albicans by targeting phosphatidylserine (PS) synthase (Cho1), an essential enzyme in the fungal cell membrane biosynthesis pathway.[1][2] This enzyme is absent in humans, presenting a highly selective and attractive target for antifungal therapy with a potentially low risk of host toxicity.[1][2] This document provides an in-depth technical guide on the core findings related to this compound's antifungal potential, including its mechanism of action, quantitative efficacy, and the experimental protocols used in its characterization.
Mechanism of Action: Targeting a Fungal-Specific Pathway
Unlike many existing antifungals that target ergosterol synthesis or cell wall integrity, this compound exploits a different vulnerability in fungi. The primary antifungal target of this compound is the enzyme phosphatidylserine synthase (Cho1).[1]
Key Points:
-
Enzyme Inhibition: this compound acts as a competitive inhibitor of Cho1, specifically competing with the substrate L-serine.
-
Pathway Disruption: Cho1 catalyzes the condensation of cytidyldiphosphate-diacylglycerol (CDP-DAG) and L-serine to form phosphatidylserine (PS) and cytidine monophosphate (CMP). By inhibiting this crucial step, this compound disrupts the de novo synthesis of PS, a vital phospholipid for fungal cell membrane integrity, signaling, and virulence.
-
Fungal Selectivity: The Cho1 enzyme is conserved across many pathogenic fungi, including Candida and Cryptococcus species, but is notably absent in mammals. This provides a significant therapeutic window, as the drug is unlikely to interfere with host cellular machinery.
Signaling Pathway Diagram
The following diagram illustrates the enzymatic reaction catalyzed by Cho1 and the inhibitory action of this compound.
Quantitative Data on Antifungal Activity
The antifungal efficacy of this compound has been quantified through enzymatic assays and standardized susceptibility testing. The data highlights its specific action on the fungal target and its growth-inhibiting properties.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Organism | Value | Notes |
| Ki | C. albicans Cho1 | 1,550 ± 245.6 nM | Competitive inhibition with L-serine. |
| MIC | C. albicans SC5314 | 125 - 250 µM | Fungistatic effect observed. Value is dependent on the growth medium used. |
| MIC | C. albicans (other isolates) | Variable (µM) | Inhibition is not strain-specific, with activity shown against multiple clinical isolates. |
Ki: Inhibition constant; MIC: Minimum Inhibitory Concentration.
Table 2: Comparative Inhibitory Concentrations
| Compound | Primary Target (Fungal) | Primary Target (Human) | IC50 (Human Target) |
| This compound | Phosphatidylserine Synthase (Cho1) | Phosphoglycerate Dehydrogenase (PHGDH) | 33 µM |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The discovery of this compound's antifungal properties was the result of a systematic, target-based screening and validation process.
Experimental Workflow Diagram
A. High-Throughput Screening for Cho1 Inhibitors
A non-radioactive, in vitro nucleotidase-coupled malachite green-based assay was developed to screen a library of over 7,300 small molecules for inhibitors of purified C. albicans Cho1.
-
Principle: The assay indirectly measures Cho1 activity by detecting the production of cytidine monophosphate (CMP), a byproduct of the PS synthesis reaction. Released CMP is hydrolyzed by a nucleotidase, liberating inorganic phosphate. This free phosphate then reacts with a malachite green molybdate reagent to form a colored complex, which is quantified by measuring absorbance at ~630 nm.
-
Protocol Outline:
-
Purified, tag-free hexameric Cho1 protein is incubated with the substrates CDP-DAG and L-serine in a 384-well plate format.
-
Test compounds (from a repurposing library) and controls are added to the reaction wells.
-
A nucleotidase is included in the reaction mixture to convert the CMP byproduct to free phosphate.
-
After incubation, the malachite green reagent is added.
-
The absorbance is read at ~630 nm. A decrease in signal compared to DMSO controls indicates inhibition of Cho1.
-
B. Minimum Inhibitory Concentration (MIC) Determination
The antifungal activity of this compound against live C. albicans cells was determined using the broth microdilution method, following the standard guidelines from the Clinical & Laboratory Standards Institute (CLSI).
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol Outline:
-
C. albicans strains (e.g., SC5314 and other clinical isolates) are grown and diluted in standardized media (e.g., RPMI MOPS, pH 7.0).
-
Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
Plates are incubated at 37°C for 48 hours.
-
The MIC is determined as the lowest drug concentration at which there is no visible fungal growth. The effect was found to be fungistatic for this compound.
-
C. In Vivo Phenotypic Assays
To confirm that this compound inhibits Cho1 within living fungal cells, phenotypes consistent with a cho1ΔΔ mutant were assessed.
-
Ethanolamine Rescue Assay: The growth inhibition caused by this compound could be significantly rescued by supplementing the growth medium with ethanolamine. This is a key indicator of on-target activity, as ethanolamine allows for the synthesis of phosphatidylethanolamine (PE) via the Kennedy pathway, bypassing the requirement for de novo PS synthesis.
-
β(1,3)-Glucan Exposure: Treatment of wild-type C. albicans with 170 µM this compound led to a significant increase in the exposure of cell wall β(1,3)-glucan. This "unmasking" of glucan is a known phenotype of cho1ΔΔ mutants and is linked to defects in cell wall integrity.
Conclusion and Future Directions
This compound represents a novel and promising lead compound for the development of a new class of antifungal agents. Its specific inhibition of the fungal-specific enzyme Cho1 provides a clear mechanism of action with a high potential for selective toxicity. The fungistatic activity and the demonstrated on-target effects in cellular assays validate Cho1 as a druggable target.
Future research and development should focus on:
-
Lead Optimization: Improving the potency and solubility of this compound through medicinal chemistry to achieve lower MIC values.
-
Spectrum of Activity: Evaluating the efficacy of this compound and its derivatives against a broader range of pathogenic fungi, including other Candida species and Cryptococcus neoformans.
-
In Vivo Efficacy: Assessing the performance of optimized compounds in animal models of systemic and mucosal fungal infections.
-
Resistance Studies: Investigating the potential for and mechanisms of resistance development to this new class of antifungal agents.
References
The Small Molecule CBR-5884: A Competitive Inhibitor of Candida albicans Phosphatidylserine Synthase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Systemic fungal infections caused by Candida species are a significant cause of morbidity and mortality, and the emergence of antifungal resistance necessitates the discovery of novel therapeutic agents.[1] The fungal-specific enzyme phosphatidylserine (PS) synthase, encoded by the CHO1 gene, represents a promising target for antifungal drug development.[1] This enzyme is essential for the virulence of Candida albicans and is absent in humans, suggesting that its inhibition could offer a selective therapeutic window.[1][2] This document provides an in-depth technical overview of the small molecule CBR-5884, a recently identified inhibitor of C. albicans PS synthase (Cho1).
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of C. albicans phosphatidylserine synthase (Cho1).[3] The enzyme Cho1 catalyzes the synthesis of phosphatidylserine (PS) from serine and cytidyldiphosphate-diacylglycerol (CDP-DAG). Kinetic analysis and computational docking have revealed that this compound competes with the serine substrate for binding to the active site of Cho1. This inhibition of Cho1 disrupts the de novo biosynthesis of PS, a critical phospholipid for fungal cell wall integrity and virulence. The inhibitory effect of this compound is fungistatic, meaning it inhibits the growth of C. albicans rather than killing the fungal cells directly.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against C. albicans and its target enzyme, Cho1.
| Parameter | Value | Reference |
| Inhibition Constant (Ki) | 1,550 ± 245.6 nM | |
| IC50 (Purified Cho1) | Not explicitly reported, but potent inhibition demonstrated |
| Medium | MIC Value (µM) for C. albicans SC5314 | Reference |
| Minimal Medium | 125 - 250 | |
| Minimal Medium + 50 mM HEPES (pH 7.0) | 15.6 - 31.3 | |
| RPMI + MOPS (pH 7.0) | 7.8 - 15.6 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound inhibition of Cho1.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
In Vitro Nucleotidase-Coupled Malachite Green-Based Assay for Cho1 Activity
This high-throughput assay monitors the production of cytidine monophosphate (CMP), a byproduct of the PS synthase reaction, as a proxy for enzyme activity.
-
Reagents: Purified C. albicans Cho1 enzyme, CDP-DAG, L-serine, apyrase (nucleotidase), malachite green reagent.
-
Procedure:
-
The reaction is initiated by mixing purified Cho1 with CDP-DAG and L-serine in a suitable buffer.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Apyrase is added to the reaction mixture to hydrolyze the released CMP into cytidine and inorganic phosphate (Pi).
-
The reaction is stopped, and the malachite green reagent is added. This reagent forms a colored complex with the inorganic phosphate.
-
The absorbance of the complex is measured at a specific wavelength (e.g., 620 nm) to quantify the amount of Pi produced, which is directly proportional to the Cho1 activity.
-
For inhibitor screening, compounds like this compound are pre-incubated with the enzyme before the addition of substrates.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent required to inhibit the growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials: C. albicans strains, appropriate growth medium (e.g., RPMI with MOPS), 96-well microtiter plates, serial dilutions of this compound.
-
Procedure:
-
A standardized inoculum of C. albicans is prepared.
-
Serial twofold dilutions of this compound are prepared in the growth medium in the wells of a 96-well plate.
-
Each well is inoculated with the fungal suspension.
-
Positive (no drug) and negative (no inoculum) control wells are included.
-
The plates are incubated at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the positive control.
-
In Vivo Phosphatidylserine Synthesis Assay
This assay directly measures the incorporation of a labeled precursor into PS within living C. albicans cells to confirm the in vivo target engagement of this compound.
-
Reagents: Wild-type C. albicans, this compound, C-l-SerN3 (a clickable analog of serine), DBCO-AZ Dye 488 (for click chemistry).
-
Procedure:
-
Wild-type C. albicans cells are grown in the presence or absence of this compound.
-
The C-l-SerN3 probe is added to the cell cultures and incubated to allow for its incorporation into newly synthesized PS.
-
The cells are then treated with the DBCO-AZ Dye 488, which reacts with the azide group of the incorporated SerN3 via click chemistry, leading to fluorescent labeling of the cell membrane.
-
The fluorescence intensity of the cell membrane is visualized and quantified using fluorescence microscopy. A reduction in fluorescence in this compound-treated cells indicates inhibition of PS synthesis.
-
Conclusion
This compound is a promising lead compound for the development of a new class of antifungal agents targeting the fungal-specific enzyme phosphatidylserine synthase. Its competitive mechanism of action and demonstrated in vitro and in vivo activity against C. albicans warrant further investigation and optimization. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to address the challenge of fungal infections.
References
Methodological & Application
Application Notes and Protocols for CBR-5884 In Vitro Assays
These application notes provide detailed protocols for in vitro assays involving CBR-5884, a selective, noncompetitive inhibitor of phosphoglycerate dehydrogenase (PHGDH). The information is intended for researchers, scientists, and drug development professionals investigating the serine biosynthesis pathway and its role in cancer and other diseases.
Introduction to this compound
This compound is a small molecule inhibitor that targets phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] By inhibiting PHGDH, this compound effectively blocks the production of serine in cancer cells that exhibit high levels of serine biosynthetic activity, leading to selective toxicity in these cells.[2][3] Mechanistically, this compound acts as a noncompetitive inhibitor, demonstrating a time-dependent onset of inhibition and disrupting the oligomerization state of the PHGDH enzyme.[2] It has been shown to inhibit the proliferation of various cancer cell lines, including those from breast cancer and melanoma, that are dependent on endogenous serine synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound's in vitro activity against its primary target, PHGDH, and a secondary fungal target, Cho1.
Table 1: Inhibitory Activity of this compound against PHGDH
| Parameter | Value | Assay Type | Source |
| IC50 | 33 µM | Cell-free enzymatic assay | |
| Inhibition Mechanism | Noncompetitive | Enzyme kinetics assay | |
| Effect | Disrupts PHGDH oligomerization | Cross-linking assay |
Table 2: Inhibitory Activity of this compound against C. albicans Cho1
| Parameter | Value | Assay Type | Source |
| Ki | 1,550 ± 245.6 nM | Enzyme kinetics assay | |
| Inhibition Mechanism | Competitive with serine | Enzyme kinetics and computational docking |
Signaling Pathway of PHGDH Inhibition by this compound
This compound targets a key metabolic pathway that is often upregulated in cancer cells to support their high proliferation rates. The diagram below illustrates the canonical serine biosynthesis pathway and the point of inhibition by this compound.
Caption: Inhibition of the serine biosynthesis pathway by this compound.
Experimental Protocols
Cell-Free PHGDH Enzyme Inhibition Assay
This protocol is adapted from high-throughput screening methods used to identify PHGDH inhibitors. It measures the enzymatic activity of PHGDH by monitoring the reduction of NAD+ to NADH.
Workflow Diagram
Caption: Workflow for the cell-free PHGDH enzyme inhibition assay.
Materials:
-
Recombinant human PHGDH enzyme
-
3-Phosphoglycerate (3-PG) substrate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in fresh DMSO to a stock concentration of 10-20 mM.
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 2-5 µL of the diluted this compound or DMSO (vehicle control) to each well.
-
Add recombinant PHGDH enzyme to each well.
-
For time-dependent inhibition studies, pre-incubate the enzyme with this compound for various durations (e.g., 30 minutes, 1 hour, 4 hours) at room temperature.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding a solution containing the substrates 3-PG and NAD+.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Take readings every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Serine Synthesis Inhibition Assay (GC-MS)
This protocol measures the ability of this compound to inhibit de novo serine synthesis within cancer cells by tracing the incorporation of carbon from labeled glucose into serine.
Workflow Diagram
Caption: Workflow for the cellular serine synthesis inhibition assay.
Materials:
-
Cancer cell line with high serine synthesis (e.g., Carney, MDA-MB-468)
-
Cell culture medium
-
This compound
-
Uniformly labeled ¹³C₆-glucose
-
Methanol, water, and chloroform for metabolite extraction
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with this compound (e.g., 30 µM) or vehicle (DMSO) for 1 hour.
-
-
Isotope Labeling:
-
Remove the treatment medium and replace it with a medium containing ¹³C₆-glucose, along with the same concentration of this compound or DMSO.
-
Incubate the cells for a specified period (e.g., 2 hours) to allow for the incorporation of the labeled carbon.
-
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold saline.
-
Quench metabolism and extract polar metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells, collect the extract, and centrifuge to pellet debris.
-
-
GC-MS Analysis:
-
Dry the supernatant containing the polar metabolites.
-
Derivatize the samples to make them volatile for GC analysis.
-
Analyze the samples using GC-MS to separate and identify metabolites.
-
-
Data Analysis:
-
Determine the isotopic enrichment in serine. Newly synthesized serine will have a mass shift of +3 (M+3) due to the incorporation of three ¹³C atoms from glucose.
-
Calculate the fraction of labeled serine relative to the total serine pool to quantify the inhibition of de novo synthesis.
-
Cell Proliferation and Viability Assay
This protocol assesses the effect of this compound on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., breast, melanoma, or ovarian cancer lines)
-
Standard cell culture medium (+Serine) and serine-depleted medium (-Serine)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or AlamarBlue™)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-6,000 cells per well and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM to 60 µM). Include a vehicle control (DMSO).
-
To test for selective toxicity, perform the assay in parallel using both serine-replete and serine-depleted media.
-
-
Incubation:
-
Incubate the plates for a period ranging from 24 hours to 5 days, depending on the cell line's doubling time and the specific experimental question.
-
-
Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent protocol.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot cell viability against the this compound concentration to generate dose-response curves and determine GI50 (concentration for 50% growth inhibition) values.
-
References
CBR-5884: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-5884 is a selective, small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in various cancers to support rapid proliferation and growth.[1][3] this compound acts as a noncompetitive inhibitor, disrupting the oligomerization state of PHGDH and subsequently blocking serine synthesis. This targeted inhibition makes this compound a valuable tool for studying cancer metabolism and a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound specifically targets PHGDH, which catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis. By inhibiting this enzyme, this compound depletes intracellular serine levels, leading to cell cycle arrest, induction of apoptosis, and inhibition of proliferation in cancer cells that are highly dependent on this pathway. Downstream effects include the activation of the ROS/Wnt/β-catenin pathway and downregulation of the ITGB4/ERK/epithelial-mesenchymal transition (EMT) signaling axis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Test Duration | Reference |
| Various | Breast Cancer & Melanoma | ~33 µM | Not Specified | |
| SKOV3 | Epithelial Ovarian Cancer | 54.4 µM | 72 hours | |
| ID8 | Epithelial Ovarian Cancer | 54.7 µM | 72 hours |
Table 2: Recommended Treatment Conditions for Specific Cellular Assays
| Assay | Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| Acute Toxicity / Serine Synthesis Inhibition | Carney | 1 µM - 40 µM | 3 hours | Decreased de novo serine synthesis | |
| Proliferation Assay | Melanoma & Breast Cancer Lines | 15 µM, 30 µM | 3 - 5 days | Inhibition of proliferation | |
| Cell Cycle Analysis | SKOV3, ID8 | 50 µM | 24 hours | S-phase cell cycle arrest | |
| Apoptosis Assay (Annexin V) | SKOV3, ID8 | 50 µM | 48 hours | Increased percentage of apoptotic cells | |
| Cell Proliferation (Dose-Dependent) | A2780, OVCAR3, ES-2 | 0, 15, 30, 45 µM | 24, 48, 72 hours | Time and dose-dependent inhibition | |
| ROS Level Assessment | OVCAR3, A2780, ES-2 | 30 µM | 24 - 48 hours | Increased cellular ROS levels |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile DMSO. For example, to create a 15 mM stock, dissolve 5 mg of this compound in 0.99 mL of DMSO.
-
Solubility: this compound is soluble in DMSO at concentrations up to 50 mg/mL.
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months. Once reconstituted in DMSO, aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C for up to 2 months.
Protocol 2: Cell Viability and Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 6,000 cells per well and allow them to acclimate overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0 µM to 150 µM) for the desired duration (e.g., 72 hours for IC50 determination).
-
Viability Assessment: After the treatment period, assess cell viability using a suitable method such as CellTiter-Glo or Alamar Blue assay according to the manufacturer's protocol.
Protocol 3: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 50 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Apoptosis Assay
-
Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with this compound (e.g., 50 µM) for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.
Visualizations
Caption: this compound inhibits PHGDH, blocking serine synthesis and promoting apoptosis.
Caption: General workflow for in vitro cell-based assays with this compound.
References
Application Notes and Protocols for CBR-5884 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-5884 is a potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] In many cancer types, this pathway is upregulated to support rapid cell growth and proliferation.[1][4] this compound acts as a noncompetitive inhibitor, disrupting the oligomerization of PHGDH and subsequently blocking the synthesis of serine. This targeted inhibition makes this compound selectively toxic to cancer cell lines that have a high dependency on de novo serine synthesis. These application notes provide an overview of the working concentrations of this compound and detailed protocols for its use in cancer cell line research.
Data Presentation: Working Concentrations of this compound
The effective concentration of this compound can vary depending on the cancer cell line and the specific assay being performed. The reported IC50 for PHGDH inhibition is 33 µM. The following tables summarize the working concentrations used in various studies.
Table 1: In Vitro IC50 and General Working Concentrations
| Parameter | Concentration | Cell Lines | Notes |
| IC50 | 33 µM | Cell-free assay | Inhibition of PHGDH enzyme activity. |
| General Proliferation | 15 - 30 µM | Melanoma, Breast Cancer | Effective concentrations for inhibiting cell proliferation over 3-5 days. |
| Acute Toxicity | 1 - 40 µM | Carney cells | Used for short-term (3 hours) viability assays. |
| Viability/Apoptosis | 10 - 60 µM | Epithelial Ovarian Cancer (A2780, OVCAR3, ES-2) | Dose-dependent effects on cell viability, apoptosis, and cell cycle. |
| Migration/Invasion | 30 - 60 µM | Epithelial Ovarian Cancer (SKOV3, ID8) | Inhibition of cell migration and invasion in Transwell assays. |
Table 2: Specific Experimental Concentrations and Durations
| Experiment Type | Cell Line(s) | Concentration(s) | Duration |
| Cell Viability Assay | A2780, OVCAR3, ES-2 | 0, 10, 20, 30, 45, 60 µM | 12, 24, 48 hours |
| Colony Formation Assay | SKOV3, ID8 | 0, 30, 60 µM | 7 days |
| Cell Cycle Analysis | SKOV3, ID8 | 50 µM | 24 or 48 hours |
| Apoptosis Assay | SKOV3, ID8 | 50 µM | 24 or 48 hours |
| Transwell Migration/Invasion | SKOV3, ID8 | 50 µM (pre-treatment) | 24 hours (pre-treatment), 48 hours (migration) |
| Serine Concentration Assay | SKOV3, ID8 | 30, 50 µM | 24 hours |
Signaling Pathway
This compound targets PHGDH, the initial and rate-limiting enzyme in the serine biosynthesis pathway. By inhibiting PHGDH, this compound depletes the intracellular pool of serine, which is crucial for the synthesis of proteins, nucleotides, and lipids, thereby impeding cancer cell proliferation.
Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a lyophilized powder.
-
Reconstitution: To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 0.99 mL of DMSO. For other concentrations, adjust the volume of DMSO accordingly.
-
Solubility: this compound is soluble in DMSO (up to 67 mg/mL or ~199 mM) and DMF (50 mg/mL).
-
Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months. Once reconstituted in DMSO, store the stock solution at -20°C in aliquots to avoid multiple freeze-thaw cycles. The solution is stable for up to 2 months.
Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Caption: Workflow for a cell viability/cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear or opaque-walled plates
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
6-well plates
-
Complete growth medium
-
This compound stock solution
-
4% paraformaldehyde (PFA)
-
1% Crystal Violet solution
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 30, 60 µM) in complete growth medium.
-
Incubate the plates for 7-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 4% PFA for 15 minutes at room temperature.
-
Wash the wells with PBS and stain with 1% Crystal Violet solution for 20 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Image the plates and count the number of colonies (typically defined as a cluster of >50 cells).
Transwell Migration and Invasion Assay
This protocol measures the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
4% PFA
-
1% Crystal Violet solution
-
Cotton swabs
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and incubate at 37°C for at least 4 hours to allow for polymerization. For the migration assay, no coating is needed.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Seed 5 x 10^4 to 1 x 10^5 cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert. This compound can be added to the upper chamber with the cells.
-
Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with 4% PFA for 15 minutes.
-
Stain the cells with 1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the lower surface of the membrane using a microscope and count the number of migrated/invaded cells in several random fields.
Conclusion
This compound is a valuable tool for studying the role of the serine biosynthesis pathway in cancer. The provided protocols offer a framework for investigating the effects of this inhibitor on cancer cell lines. It is recommended to optimize the working concentrations and incubation times for each specific cell line and experimental setup. Careful consideration of appropriate controls, such as a vehicle-treated group, is essential for accurate data interpretation.
References
Application Notes and Protocols: CBR-5884
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the dissolution, storage, and experimental use of CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH).
Introduction
This compound is a potent and selective small-molecule inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the enzyme that catalyzes the first committed step in the de novo serine biosynthesis pathway.[1][2][3][4] Certain cancers, including specific types of melanoma and breast cancer, exhibit elevated PHGDH expression and a high rate of serine synthesis, making them particularly dependent on this pathway for growth and proliferation.[1] this compound acts as a noncompetitive inhibitor, disrupting the oligomerization of PHGDH and effectively blocking serine production in cancer cells. This inhibitory action is selectively toxic to cancer cells with high serine biosynthetic activity.
Physicochemical and Solubility Data
This compound is supplied as a lyophilized powder or crystalline solid. It is crucial to use the appropriate solvent to ensure complete dissolution for accurate experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₄S₂ | |
| Molecular Weight | 336.39 g/mol | |
| CAS Number | 681159-27-3 |
| Appearance | Off-white solid / Crystalline solid | |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
|---|---|---|---|
| DMSO | ≥ 14 - 67 mg/mL (≥ 41.6 - 199.17 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | |
| DMF | ≥ 16 - 50 mg/mL | ||
| Water | Insoluble | ||
| Ethanol | Insoluble |
| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL | | |
Protocols for Dissolution
Protocol 3.1: Preparation of High-Concentration Stock Solutions
This protocol is suitable for preparing stock solutions for in vitro experiments.
-
Reagent Preparation : Obtain this compound powder and anhydrous, research-grade DMSO or DMF.
-
Calculation : To prepare a 15 mM stock solution from 5 mg of this compound powder (MW: 336.39), calculate the required volume of DMSO:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.005 g / (0.015 mol/L * 336.39 g/mol ) = 0.000991 L
-
Volume = 0.99 mL
-
-
Dissolution : Add 0.99 mL of DMSO directly to the vial containing 5 mg of this compound powder.
-
Mixing : Vortex or sonicate the solution gently until the powder is completely dissolved. Ensure the solution is clear before use.
-
Storage : Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store as recommended in Section 4.0.
Storage and Stability
Proper storage is critical to maintain the potency and stability of this compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Notes | Reference |
|---|---|---|---|---|
| Solid (Powder) | -20°C | 2 - 4 years | Store desiccated. | |
| Solution in DMSO/DMF | -20°C | 1 - 2 months | Aliquot to prevent freeze-thaw cycles. |
| Solution in DMSO/DMF | -80°C | 1 - 2 years | Preferred for long-term storage. | |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles : Repeated freezing and thawing can degrade the compound. It is highly recommended to aliquot stock solutions into single-use volumes.
-
Use Fresh Solvents : For DMSO, use a fresh, high-quality, anhydrous grade, as absorbed moisture can decrease the solubility of this compound.
Mechanism of Action & Signaling Pathways
This compound targets the serine biosynthesis pathway, which is upregulated in various cancers. Its inhibition of PHGDH leads to a reduction in serine levels, impacting downstream cellular processes critical for cancer cell survival and proliferation.
The inhibition of serine synthesis by this compound has several downstream consequences, including the induction of oxidative stress and the modulation of oncogenic signaling pathways. In epithelial ovarian cancer, for example, this compound has been shown to increase reactive oxygen species (ROS) and activate the Wnt/β-catenin pathway, while also suppressing the ITGB4/ERK signaling axis.
Experimental Protocols
Protocol 6.1: In Vitro Acute Cell Viability Assay
This protocol is adapted from studies demonstrating the selective toxicity of this compound to cancer cells with high serine synthesis activity.
-
Cell Plating : Seed cancer cells (e.g., Carney cells) in a 96-well plate at a density of approximately 6,000 cells per well in the appropriate growth medium.
-
Incubation : Allow cells to acclimate and adhere by incubating for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation : Prepare serial dilutions of this compound from your DMSO stock solution in fresh cell culture medium. Final concentrations for treatment typically range from 1 µM to 40 µM. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%) to avoid solvent toxicity.
-
Cell Treatment : Remove the old medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Short-Term Incubation : Incubate the plate for 3 hours at 37°C.
-
Washout : After the treatment period, carefully remove the drug-containing medium, wash the cells once with PBS, and add fresh, drug-free medium to each well.
-
Recovery Incubation : Return the plate to the incubator and allow cells to grow for an additional 48-72 hours.
-
Viability Assessment : Measure cell viability using a standard method such as CellTiter-Glo® or AlamarBlue™ assay, following the manufacturer's instructions.
Protocol 6.2: Preparation of Formulations for In Vivo Studies
In vivo experiments require specific formulations to ensure compound delivery. These solutions should be prepared fresh daily and used immediately.
Option 1: PEG300/Tween80/Water Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 22 mg/mL).
-
For a 1 mL final volume, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the mixture. Mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be used immediately for administration.
Option 2: Corn Oil Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 9.4 mg/mL).
-
For a 1 mL final volume, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to create a uniform suspension.
-
The mixed solution should be used immediately.
Option 3: Cremophor EL/Saline Formulation
-
Prepare a solution consisting of 15% Cremophor EL and 85% saline (v/v).
-
Add this compound to the vehicle to the desired final concentration (e.g., up to 7 mg/mL).
-
Use sonication and/or heat as needed to aid dissolution and create a uniform suspension.
-
This formulation should be prepared fresh and used promptly.
References
Application Notes and Protocols for CBR-5884 In Vivo Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-5884 is a selective, noncompetitive, and time-dependent inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4] This pathway is frequently upregulated in various cancers to meet the high metabolic demands of rapidly proliferating cells, making PHGDH an attractive target for cancer therapy.[5] this compound has demonstrated anti-tumor effects by inhibiting serine synthesis, which leads to increased reactive oxygen species (ROS), cell cycle arrest, and apoptosis in cancer cells with high serine biosynthetic activity. In vivo studies have shown that this compound can delay tumor growth, highlighting its potential as a therapeutic agent.
These application notes provide a comprehensive guide for the in vivo experimental design using this compound, including detailed protocols for animal models, drug formulation and administration, and endpoint analysis.
Data Presentation: Summary of In Vivo Efficacy of this compound
The following table summarizes the quantitative data from preclinical in vivo studies of this compound in mouse xenograft models of epithelial ovarian cancer.
| Parameter | Study 1 | Study 2 |
| Animal Model | BALB/c nude mice | Nude mice |
| Xenograft | ID8 cells (subcutaneous) | OVCAR3 cells (subcutaneous) |
| Dosage | 70 mg/kg | 20 mg/kg |
| Administration Route | Intragastric gavage | Intraperitoneal injection |
| Vehicle | Corn oil | Physiological saline |
| Treatment Schedule | Daily for 12 consecutive days | Every two days for 10 days |
| Tumor Volume Reduction | Notable reduction in average tumor volume compared to control | Slower tumor growth in the treated group |
| Tumor Weight Reduction | Significantly lower average tumor weight compared to control | Lighter tumor weight in the treated group |
| Biomarker Modulation | Decreased in vivo expression of PHGDH and ITGB4. Lower proliferation rates confirmed by Ki-67 staining. | Lower expression of PHGDH, β-catenin, c-myc, cyclin D1, PCNA, Bcl2, N-cadherin, vimentin, and Snail. Higher expression of BAX and E-cadherin. |
| Safety Profile | No significant changes in mouse weight or evidence of toxicity in liver, spleen, or kidney upon histological analysis. | Not explicitly stated. |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Downstream Signaling
This compound primarily targets PHGDH, leading to the inhibition of serine biosynthesis. This has been shown to induce antitumor effects through at least two distinct downstream pathways.
Caption: Signaling pathways affected by this compound.
In Vivo Xenograft Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
References
- 1. PHGDH Inhibitor this compound Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical efficacy of this compound against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for CBR-5884 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-5884 is a selective, non-competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is upregulated in certain pathologies, particularly in cancer, to support rapid cell growth and proliferation.[1] By inhibiting PHGDH, this compound disrupts the synthesis of serine, a critical amino acid for the production of proteins, nucleotides, and lipids, thereby exerting its therapeutic effects. These application notes provide a comprehensive overview of the administration of this compound in mouse models based on currently available preclinical data. All documented in vivo studies to date have been conducted in the context of cancer research.
Mechanism of Action: Inhibition of the Serine Biosynthesis Pathway
This compound targets PHGDH, which catalyzes the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine synthesis pathway.[1] Inhibition of this pathway leads to a reduction in intracellular serine levels, which can induce cell cycle arrest and apoptosis in cells that are highly dependent on de novo serine synthesis.[3] In the context of cancer, the effects of this compound have been linked to the downstream modulation of signaling pathways involved in cell proliferation, migration, and survival, such as the ROS/Wnt/β-catenin and ITGB4/ERK/EMT axes.
References
- 1. PHGDH Inhibitor this compound Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Preclinical efficacy of this compound against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Serine Synthesis Inhibition by CBR-5884
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-5884 is a selective, noncompetitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP), the first committed step in serine synthesis.[4][5] Many cancer cells exhibit upregulated serine biosynthesis to support rapid proliferation, making PHGDH an attractive therapeutic target. This compound has been shown to inhibit the proliferation of cancer cell lines with high serine biosynthetic activity, such as certain breast cancers and melanomas. Mechanistically, this compound disrupts the oligomerization state of PHGDH and displays time-dependent inhibition. These notes provide detailed protocols for researchers to measure the inhibitory effects of this compound on serine synthesis.
Mechanism of Action of this compound
This compound specifically targets PHGDH, leading to a reduction in the cellular pool of serine derived from glucose. This inhibition of de novo serine synthesis can have several downstream consequences, including the induction of reactive oxygen species (ROS) and the activation of the Wnt/β-catenin pathway, ultimately leading to decreased cancer cell proliferation, migration, and invasion.
Figure 1: Signaling pathway of this compound action.
Quantitative Data for this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| PHGDH IC50 | 33 µM | Cell-free assay | |
| MCF-10A IC50 | 57.2 µM | 72 hr CCK-8 assay | |
| Effective Concentration | 15-30 µM | Inhibition of proliferation in melanoma and breast cancer lines (3-5 days) | |
| Serine Synthesis Inhibition | ~30% decrease | 30 µM this compound in Carney cells |
Experimental Protocols
Protocol 1: In Vitro PHGDH Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of PHGDH in cell or tissue lysates. The assay measures the production of NADH, a product of the PHGDH-catalyzed reaction.
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (containing 3-PG and NAD+)
-
PHGDH Developer
-
NADH Standard
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
Cell or tissue lysate
-
This compound
Procedure:
-
Sample Preparation:
-
Homogenize approximately 20 mg of tissue or 4 x 10^6 cells in 400 µL of ice-cold PHGDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant (this is the sample lysate).
-
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well) in PHGDH Assay Buffer.
-
Adjust the final volume of each standard to 50 µL/well.
-
-
Reaction Setup:
-
Add 2-50 µL of sample lysate to the desired wells.
-
For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 30 minutes) at 37°C. A DMSO control should be included.
-
Adjust the final volume in all wells to 50 µL with PHGDH Assay Buffer.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for each well by combining the PHGDH Substrate and PHGDH Developer according to the kit's instructions.
-
For sample background controls, prepare a mix containing only the PHGDH Developer.
-
-
Measurement:
-
Add 50 µL of the Reaction Mix to the sample and standard wells.
-
Add 50 µL of the Background Control Mix to the sample background control wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Data Analysis:
-
Subtract the 0 NADH standard reading from all other standard readings and plot the standard curve.
-
For each sample, subtract the background control reading from the sample reading.
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Determine the concentration of NADH produced using the standard curve.
-
Calculate PHGDH activity and determine the IC50 of this compound by plotting the percent inhibition against the log of the inhibitor concentration.
Figure 2: Workflow for the in vitro PHGDH activity assay.
Protocol 2: Measurement of De Novo Serine Synthesis using Stable Isotope Tracing
This protocol uses [U-13C]-glucose to trace the flux of glucose-derived carbons into serine, providing a direct measure of de novo serine synthesis inhibition by this compound in cultured cells.
Materials:
-
Cell culture medium (e.g., RPMI)
-
[U-13C]-glucose
-
This compound
-
Methanol, Chloroform, Water (for metabolite extraction)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of this compound or DMSO vehicle for 1 hour.
-
Replace the medium with medium containing [U-13C]-glucose and the same concentrations of this compound or DMSO.
-
Incubate for a defined period (e.g., 2-24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell lysate and centrifuge at high speed to pellet debris.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS or GC-MS Analysis:
-
Analyze the extracted metabolites using an appropriate mass spectrometry method to quantify the levels of unlabeled (M+0) and labeled (M+3) serine.
-
Data Analysis:
-
Calculate the fraction of the serine pool that is labeled with 13C (M+3 / (M+0 + M+3)).
-
Compare the fraction of labeled serine in this compound-treated cells to that in DMSO-treated control cells to determine the percent inhibition of de novo serine synthesis.
Figure 3: Workflow for stable isotope tracing of serine synthesis.
Protocol 3: Cell Proliferation/Viability Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Serine/glycine-free medium (for dependency studies)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo, Alamar Blue, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM). Include a DMSO vehicle control.
-
For serine dependency studies, treat cells in both complete and serine/glycine-free media.
-
Incubate for a desired period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the readings of treated wells to the DMSO control wells.
-
Plot the percent viability against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Concluding Remarks
The protocols outlined above provide a comprehensive framework for investigating the inhibitory effects of this compound on the serine synthesis pathway. By employing a combination of enzymatic assays, stable isotope tracing, and cell-based proliferation assays, researchers can thoroughly characterize the mechanism and efficacy of this compound in relevant cancer models. Careful execution of these experiments will contribute to a deeper understanding of the therapeutic potential of targeting serine metabolism in cancer.
References
CBR-5884: A Promising Small Molecule for Inducing Apoptosis in Tumor Cells Through Inhibition of Serine Biosynthesis
Application Notes and Protocols for Researchers
CBR-5884 is a selective, small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Upregulation of this pathway is a metabolic hallmark of many cancers, providing the necessary building blocks for rapid proliferation and maintaining redox homeostasis. By targeting PHGDH, this compound effectively disrupts this crucial metabolic pathway, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth, making it a valuable tool for cancer research and a potential therapeutic agent.[2][3]
Mechanism of Action
This compound functions as a noncompetitive, allosteric inhibitor of PHGDH.[4] It binds to a site distinct from the enzyme's active site, inducing a conformational change that disrupts its oligomerization state and inhibits its enzymatic activity. This inhibition blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine synthesis. The resulting depletion of intracellular serine and subsequent disruption of one-carbon metabolism leads to an accumulation of reactive oxygen species (ROS), DNA damage, and ultimately, apoptosis.
Signaling Pathways
The induction of apoptosis by this compound involves the modulation of several key signaling pathways. A primary consequence of PHGDH inhibition is the elevation of intracellular ROS. This oxidative stress can, in turn, influence downstream signaling cascades, including the Wnt/β-catenin and ITGB4/ERK/EMT pathways, to promote apoptosis and inhibit metastasis.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
The efficacy of this compound has been demonstrated across various cancer cell lines. The following table summarizes key quantitative data from published studies.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Cell-free assay | - | IC50 | 33 µM | |
| SKOV3 | Epithelial Ovarian Cancer | IC50 (72h) | 54.4 µM | |
| ID8 | Epithelial Ovarian Cancer | IC50 (72h) | 54.7 µM | |
| A2780 | Epithelial Ovarian Cancer | Apoptosis (48h, 45 µM) | Increased | |
| OVCAR3 | Epithelial Ovarian Cancer | Apoptosis (24h, 45 µM) | Increased | |
| ES-2 | Epithelial Ovarian Cancer | Apoptosis (48h, 45 µM) | Increased | |
| SKOV3 | Epithelial Ovarian Cancer | Cleaved Caspase-3 (48h, 50 µM) | Increased | |
| ID8 | Epithelial Ovarian Cancer | Cleaved Caspase-3 (48h, 50 µM) | Increased |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on tumor cells.
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on cell proliferation.
Caption: Workflow for the Cell Viability (CCK-8) Assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (reconstituted in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0-150 µM.
-
Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a DMSO-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Caption: Workflow for the Apoptosis Assay using Annexin V/PI Staining.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 50 µM) for the specified duration (e.g., 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Cleaved Caspase-3
This protocol is for detecting the expression of the key apoptosis marker, cleaved caspase-3.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.
References
Application Notes and Protocols: CBR-5884 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CBR-5884 is a selective, noncompetitive small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] Many cancer types exhibit an upregulation of this pathway to support rapid proliferation and biomass accumulation.[3][4] Consequently, cancer cells with high serine biosynthetic activity are particularly vulnerable to PHGDH inhibition.[1] Preclinical studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including melanoma, breast cancer, and epithelial ovarian cancer (EOC). Importantly, recent evidence suggests that this compound can enhance the sensitivity of cancer cells to conventional chemotherapy, presenting a promising avenue for combination therapy.
These application notes provide a comprehensive overview of the preclinical data supporting the use of this compound in combination with chemotherapy and detailed protocols for evaluating this therapeutic strategy.
Mechanism of Action: Synergistic Potential
This compound exerts its anticancer effects by inhibiting PHGDH, which leads to a depletion of the intracellular serine pool. This has several downstream consequences that can synergize with the cytotoxic effects of chemotherapy:
-
Inhibition of Biomass Production: Serine is a crucial precursor for the synthesis of nucleotides, proteins, and lipids, all of which are essential for rapidly dividing cancer cells. By limiting the serine supply, this compound can slow down proliferation and potentiate the effects of chemotherapeutic agents that target DNA replication or cell division.
-
Induction of Metabolic Stress: The inhibition of serine synthesis can lead to metabolic stress and the accumulation of reactive oxygen species (ROS). This can lower the threshold for apoptosis induction by DNA-damaging chemotherapeutic agents.
-
Impairment of Cancer Stemness: Studies have shown that this compound can mitigate the stemness of EOC cells. Cancer stem cells are often resistant to conventional chemotherapy, and by targeting this population, this compound may help to overcome resistance and reduce the likelihood of tumor recurrence.
Preclinical Data on Combination Therapy
In Vitro Synergy with Chemotherapy
Preclinical studies have demonstrated the potential of this compound to enhance the efficacy of chemotherapeutic agents in various cancer cell lines.
A study in epithelial ovarian cancer (EOC) cells showed that combining this compound with the platinum-based chemotherapeutic agent carboplatin (CBP) resulted in significantly lower cell viability compared to treatment with carboplatin alone. While a full quantitative analysis of synergy (e.g., Combination Index) was not reported, the data strongly suggest a chemosensitizing effect.
Furthermore, this compound has been shown to act synergistically with the PARP inhibitor olaparib in EOC cell lines. This combination led to enhanced inhibition of cell viability and colony formation, and an increase in apoptosis compared to either agent alone.
| Cancer Type | Cell Lines | Chemotherapeutic Agent | Observed Effect of Combination | Reference |
| Epithelial Ovarian Cancer | SKOV3, ID8 | Carboplatin (CBP) | EOC cells treated with CBP plus this compound exhibited significantly lower cell viability than those receiving CBP alone. | |
| Epithelial Ovarian Cancer | A2780, OVCAR3, ES-2 | Olaparib (PARP Inhibitor) | Synergistic inhibition of cell proliferation, migration, and invasion. Increased apoptosis compared to single-agent treatment. |
In Vivo Efficacy of Combination Therapy
In vivo studies using xenograft models have corroborated the antitumor effects of this compound. While specific in vivo data for combination with traditional chemotherapies are still emerging, the synergistic effects observed in vitro suggest a high potential for enhanced tumor growth inhibition in animal models. For instance, in an EOC xenograft model, this compound alone was shown to delay tumor proliferation. A combination approach with chemotherapy is a logical next step to potentially achieve tumor regression.
| Cancer Type | Animal Model | Treatment | Observed Effect | Reference |
| Epithelial Ovarian Cancer | Nude mice xenograft (ID8 cells) | This compound (50 mg/kg) | Delayed proliferation of EOC cells in vivo. | |
| Epithelial Ovarian Cancer | Nude mice xenograft (OVCAR3 cells) | This compound (20 mg/kg) | Slower tumor growth and lighter tumor weight in the this compound group. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using the Chou-Talalay Method
This protocol describes how to determine the synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapeutic agent using the Combination Index (CI) as defined by the Chou-Talalay method.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., cisplatin, paclitaxel; stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
2. Procedure:
-
Single-Agent Dose-Response:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a serial dilution of this compound and the chemotherapeutic agent in separate wells. Include vehicle-only controls.
-
Incubate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Determine cell viability using a suitable assay.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually.
-
-
Combination Treatment:
-
Based on the individual IC50 values, prepare serial dilutions of both drugs at a constant ratio (e.g., IC50 of Drug A : IC50 of Drug B).
-
Treat cells with these combination dilutions.
-
Incubate and assess cell viability as described above.
-
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use software like CompuSyn or CalcuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: In Vivo Xenograft Study of Combination Therapy
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with chemotherapy in a subcutaneous xenograft mouse model.
1. Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Chemotherapeutic agent
-
Appropriate vehicle for drug administration (e.g., corn oil for this compound)
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n ≥ 5 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
-
Drug Administration:
-
Administer this compound and the chemotherapeutic agent according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection). This compound can be prepared for in vivo use by dissolving it in corn oil.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically compare the tumor volumes and weights between the different treatment groups to assess the significance of the combination therapy.
-
Visualizations
Caption: Mechanism of synergistic action between this compound and chemotherapy.
Caption: Workflow for in vitro synergy assessment using the Chou-Talalay method.
Caption: Experimental workflow for an in vivo combination therapy study.
References
Application Notes and Protocols: Synergistic Antitumor Efficacy of CBR-5884 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
A promising strategy in cancer therapy is the combination of drugs that target distinct cellular pathways to achieve a synergistic antitumor effect. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity. This document details the synergistic relationship between CBR-5884, an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), and Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.
This compound targets the serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rates.[1] By inhibiting PHGDH, the rate-limiting enzyme in this pathway, this compound disrupts cancer cell metabolism.[2] PARP inhibitors, on the other hand, are targeted therapies that block the repair of DNA single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Recent studies have demonstrated a significant synergistic effect when combining this compound with PARP inhibitors in epithelial ovarian cancer (EOC). The proposed mechanism for this synergy involves the this compound-induced increase in reactive oxygen species (ROS), which in turn activates the Wnt/β-catenin signaling pathway. This heightened oxidative stress and altered signaling, combined with the PARP inhibitor-mediated blockade of DNA repair, creates a scenario of overwhelming cellular damage, leading to enhanced cancer cell death.
These findings provide a strong rationale for the clinical investigation of this combination therapy, particularly in cancers with high serine biosynthesis and a dependency on PARP-mediated DNA repair.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effect of this compound and the PARP inhibitor Olaparib on epithelial ovarian cancer cell lines (A2780, OVCAR3, and ES-2). The data is extracted from a study by Zhang et al. (2022) published in Oxidative Medicine and Cellular Longevity.
Table 1: Synergistic Effect on Cell Viability
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Viability (%) |
| A2780 | This compound | 30 | ~25 |
| Olaparib | 30 | ~30 | |
| This compound + Olaparib | 30 + 30 | ~60 | |
| OVCAR3 | This compound | 30 | ~40 |
| Olaparib | 30 | ~35 | |
| This compound + Olaparib | 30 + 30 | ~75 | |
| ES-2 | This compound | 30 | ~35 |
| Olaparib | 30 | ~40 | |
| This compound + Olaparib | 30 + 30 | ~70 |
Table 2: Synergistic Effect on Colony Formation
| Cell Line | Treatment | Concentration (µM) | Reduction in Colony Formation (%) |
| A2780 | This compound | 30 | ~40 |
| Olaparib | 30 | ~45 | |
| This compound + Olaparib | 30 + 30 | ~80 | |
| OVCAR3 | This compound | 30 | ~50 |
| Olaparib | 30 | ~55 | |
| This compound + Olaparib | 30 + 30 | ~90 | |
| ES-2 | This compound | 30 | ~45 |
| Olaparib | 30 | ~50 | |
| This compound + Olaparib | 30 + 30 | ~85 |
Table 3: Synergistic Effect on Apoptosis
| Cell Line | Treatment | Concentration (µM) | Apoptosis Rate (%) |
| A2780 | Control | - | ~5 |
| This compound | 30 | ~15 | |
| Olaparib | 30 | ~20 | |
| This compound + Olaparib | 30 + 30 | ~40 | |
| OVCAR3 | Control | - | ~4 |
| This compound | 30 | ~18 | |
| Olaparib | 30 | ~22 | |
| This compound + Olaparib | 30 + 30 | ~45 | |
| ES-2 | Control | - | ~6 |
| This compound | 30 | ~17 | |
| Olaparib | 30 | ~21 | |
| This compound + Olaparib | 30 + 30 | ~42 |
Table 4: Synergistic Effect on Cell Migration
| Cell Line | Treatment | Concentration (µM) | Inhibition of Migration (%) |
| A2780 | This compound | 30 | ~35 |
| Olaparib | 30 | ~40 | |
| This compound + Olaparib | 30 + 30 | ~70 | |
| OVCAR3 | This compound | 30 | ~45 |
| Olaparib | 30 | ~50 | |
| This compound + Olaparib | 30 + 30 | ~80 | |
| ES-2 | This compound | 30 | ~40 |
| Olaparib | 30 | ~45 | |
| This compound + Olaparib | 30 + 30 | ~75 |
Table 5: Synergistic Effect on Cell Invasion
| Cell Line | Treatment | Concentration (µM) | Inhibition of Invasion (%) |
| A2780 | This compound | 30 | ~40 |
| Olaparib | 30 | ~45 | |
| This compound + Olaparib | 30 + 30 | ~75 | |
| OVCAR3 | This compound | 30 | ~50 |
| Olaparib | 30 | ~55 | |
| This compound + Olaparib | 30 + 30 | ~85 | |
| ES-2 | This compound | 30 | ~45 |
| Olaparib | 30 | ~50 | |
| This compound + Olaparib | 30 + 30 | ~80 |
Visualizations
Caption: Proposed signaling pathway for the synergistic effect of this compound and PARP inhibitors.
References
Troubleshooting & Optimization
CBR-5884 solubility issues and solutions
Welcome to the technical support center for CBR-5884. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, noncompetitive, and time-dependent inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the enzyme that catalyzes the first committed step in the de novo serine biosynthesis pathway.[4][5] By inhibiting PHGDH, this compound disrupts the production of serine, an amino acid crucial for the growth and proliferation of certain cancer cells that exhibit high serine biosynthetic activity. This targeted inhibition makes this compound selectively toxic to these cancer cells while having minimal effect on cells that can acquire serine from their environment.
Q2: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A2: this compound has low aqueous solubility, which is a common cause of precipitation in cell culture media. To prevent this, it is critical to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF and then dilute it to the final working concentration in your aqueous medium. Ensure the final concentration of the organic solvent in the medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. It is also recommended to prepare fresh working solutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween80 are necessary to maintain solubility.
Q3: My experimental results with this compound are inconsistent. What are some potential reasons for this variability?
A3: Inconsistent results can stem from several factors related to the handling of this compound:
-
Solubility Issues: As mentioned, poor solubility can lead to an inaccurate final concentration. Ensure the compound is fully dissolved in the stock solution before further dilution.
-
Stock Solution Stability: While stable for extended periods when stored correctly as a powder, solutions of this compound in DMSO or DMF should be stored at -20°C and used within two months to prevent loss of potency. Aliquoting the stock solution can help avoid degradation from multiple freeze-thaw cycles.
-
Cell Line Dependency: The efficacy of this compound is highly dependent on the metabolic state of the cancer cells, specifically their reliance on de novo serine synthesis. Ensure your cell line of interest has high PHGDH expression and serine biosynthetic activity for optimal inhibitor effect.
-
Freshness of Solvents: Using fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce the solubility of this compound.
Q4: I am observing cytotoxicity in my control cells treated with the vehicle. How can I address this?
A4: Cytotoxicity in vehicle-treated control cells is likely due to the concentration of the organic solvent (e.g., DMSO) used to dissolve this compound. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible, typically not exceeding 0.5%. You should also run a vehicle-only control group in your experiments to assess the baseline cytotoxicity of the solvent on your specific cell line. If cytotoxicity persists, consider reducing the final DMSO concentration by preparing a more diluted stock solution, if solubility permits.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Aqueous Buffer/Medium | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in 100% DMSO or DMF. Dilute the stock solution to the final working concentration in the aqueous buffer/medium just before use. Ensure the final solvent concentration is minimal. |
| Inconsistent Anti-proliferative Effects | 1. Cell line is not dependent on de novo serine synthesis. 2. Degradation of this compound stock solution. 3. Inaccurate concentration due to incomplete dissolution. | 1. Confirm high PHGDH expression and dependence on serine synthesis in your cell line. 2. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended and use within the specified timeframe. 3. Ensure the compound is fully dissolved in the stock solution. Gentle warming or vortexing may aid dissolution. |
| High Background Signal in Assays | Potential interference of this compound with assay components. | Run appropriate controls, including a "no-cell" control with the compound, to check for any direct interaction with assay reagents. |
| Difficulty in Preparing In Vivo Formulations | Precipitation or phase separation during preparation. | Follow a step-by-step protocol for in vivo formulations. For example, for a formulation containing DMSO, PEG300, Tween80, and water, dissolve this compound in DMSO first, then add PEG300, followed by Tween80, and finally ddH2O, ensuring the solution is clear after each step. Use heat and/or sonication if necessary to aid dissolution. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | ≥ 67 mg/mL (199.17 mM) | |
| DMSO | 50 mg/mL | |
| DMSO | 14 mg/mL | |
| DMSO | Soluble to 100 mM | |
| DMF | 50 mg/mL | |
| DMF | 16 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL |
In Vivo Formulations for this compound
| Formulation Components | Final Concentration of this compound | Reference |
| 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O | Not specified | |
| 5% DMSO, 95% Corn oil | 0.47 mg/mL (1.40 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.18 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 0.99 mL of DMSO.
-
Alternatively, for a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 2 months or at -80°C for up to 1 year.
-
Protocol 2: Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., breast cancer or melanoma cell lines with high PHGDH expression)
-
Complete cell culture medium
-
This compound stock solution (e.g., 15 mM in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® or Alamar Blue)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 6,000 cells per well).
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for a specified period (e.g., 3-5 days).
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for a cell proliferation assay with this compound.
Caption: Troubleshooting logic for this compound experiments.
References
CBR-5884 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the PHGDH inhibitor, CBR-5884, in DMSO and other solvents. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][2] Several suppliers indicate a solubility of up to 50 mg/mL in both solvents.[1][2] One supplier notes a solubility of up to 100 mM in DMSO. For in vivo studies, formulations often involve a preliminary dissolution in DMSO followed by dilution in other vehicles like PEG300, Tween 80, and water, or corn oil; however, these mixed solutions should be used immediately.[3]
Q2: What are the recommended storage conditions for this compound?
A2: As a lyophilized powder, this compound is stable for at least two to four years when stored at -20°C and desiccated. Once dissolved in DMSO or DMF, the stock solution should be stored at -20°C or -80°C. To prevent loss of potency, it is recommended to use the solution within one to two months when stored at -20°C. For longer-term storage of up to one year, -80°C is recommended. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: this compound has low solubility in aqueous solutions. One supplier specifies a solubility of 0.12 mg/mL in a 1:7 mixture of DMF and PBS (pH 7.2). Precipitation has been observed at higher concentrations in aqueous-based media. However, one study demonstrated that this compound maintains its stability and effectiveness in a minimal cell culture medium for at least 12 hours under agitation. For cell-based assays, it is crucial to ensure that the final concentration of this compound in the culture medium does not lead to precipitation.
Q4: Is this compound sensitive to light?
A4: While there is no detailed photostability data available, one study mentions the need to protect cells from light during flow cytometry analysis after treatment with this compound. As a general precautionary measure, it is advisable to protect stock solutions and experimental setups from direct light exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The aqueous solubility of this compound is low, and the final concentration in the medium may exceed its solubility limit. | - Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%).- Prepare a more diluted stock solution in DMSO before adding it to the medium.- Visually inspect the medium for any signs of precipitation after adding the compound.- If precipitation persists, consider reducing the final working concentration of this compound. |
| Inconsistent experimental results. | Degradation of this compound stock solution due to improper storage or handling. | - Aliquot the DMSO stock solution to minimize freeze-thaw cycles.- Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.- Store stock solutions at -20°C for short-term use (up to 2 months) or -80°C for long-term storage (up to 1 year).- Periodically check the purity of the stock solution using analytical methods like HPLC if inconsistent results are suspected. |
| Loss of compound activity over time in aqueous buffers. | Potential for hydrolysis or degradation in aqueous environments. | - Prepare fresh dilutions of this compound in aqueous buffers immediately before use.- If buffers must be prepared in advance, store them at 4°C and use them within a short timeframe.- Conduct a stability study in your specific buffer to determine the rate of degradation (see Experimental Protocols section). |
Data Presentation
Table 1: Solubility and Storage Stability of this compound
| Parameter | Solvent | Value | Reference |
| Solubility | DMSO | 50 mg/mL | |
| 100 mM | |||
| DMF | 50 mg/mL | ||
| DMF:PBS (pH 7.2) (1:7) | 0.12 mg/mL | ||
| Storage Stability (Powder) | -20°C, desiccated | ≥ 2-4 years | |
| Storage Stability (in DMSO/DMF) | -20°C | 1-2 months | |
| -80°C | 1 year |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in DMSO under various storage conditions.
-
Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Dispense small aliquots into amber, tightly sealed vials to minimize exposure to light and moisture.
-
-
Storage Conditions:
-
Store the aliquots under different temperature conditions (e.g., -20°C, 4°C, and room temperature).
-
-
Sample Collection:
-
Establish time points for analysis (e.g., 0, 24 hours, 1 week, 1 month, 2 months).
-
At each time point, retrieve one aliquot from each storage condition.
-
-
Sample Analysis:
-
Analyze the concentration and purity of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Compare the results to the sample from time point zero to calculate the percentage of this compound remaining.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework to evaluate the stability of this compound in a specific cell culture medium.
-
Preparation of Incubation Medium:
-
Prepare the complete cell culture medium to be used in your experiments (e.g., DMEM with 10% FBS).
-
Pre-warm the medium to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with a concentrated DMSO stock of this compound to achieve the final desired experimental concentration. Ensure the final DMSO concentration is kept low (e.g., ≤ 0.1%).
-
Incubate the medium at 37°C in a cell culture incubator with 5% CO₂.
-
Include a control of this compound in a simple buffer (e.g., PBS) to assess its inherent chemical stability.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
To halt potential degradation, immediately mix the aliquot with a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.
-
-
Sample Analysis:
-
Use a sensitive and specific analytical method, such as LC-MS/MS, to determine the concentration of the parent this compound compound in each sample.
-
Plot the percentage of the remaining compound against time to establish the stability profile in the cell culture medium.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
Caption: Workflow for assessing this compound stability in cell culture media.
References
Technical Support Center: Optimizing CBR-5884 Dosage for In Vivo Studies
Welcome to the technical support center for CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, noncompetitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3][4][5] By inhibiting PHGDH, this compound disrupts the production of serine, an amino acid crucial for cancer cell proliferation, nucleotide synthesis, and redox balance. This selective inhibition leads to toxicity in cancer cells that have high serine biosynthetic activity.
Q2: What is a recommended starting dosage for in vivo studies with this compound?
A2: Based on published preclinical studies in an epithelial ovarian cancer mouse xenograft model, a dosage of 70 mg/kg administered daily via intragastric gavage has shown efficacy in delaying tumor growth. However, the optimal dosage may vary depending on the cancer model, animal strain, and study objectives. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound has been formulated for oral gavage in corn oil. However, precipitation of the compound in this vehicle has been noted. An alternative formulation that may improve solubility involves a mixture of DMSO, PEG300, Tween80, and water. A suggested protocol for preparing a 1 mg/mL solution is to start with a concentrated stock in fresh DMSO (e.g., 22 mg/mL), and then dilute it with PEG300, Tween80, and finally ddH2O. For instance, to prepare 1 mL of working solution, 50 μL of a 22 mg/mL DMSO stock can be mixed with 400 μL of PEG300, followed by the addition of 50 μL of Tween80 and 500 μL of ddH2O. It is recommended to prepare the final formulation fresh on the day of use.
Q4: What is the known in vivo safety and toxicology profile of this compound?
A4: In a study using a 70 mg/kg daily dose in mice, histological analysis of major organs (liver, spleen, kidneys) revealed no evident pathological changes, suggesting a favorable safety profile at this dose. Additionally, no significant weight loss was observed in the treated mice. However, comprehensive toxicology studies are not widely published. One report indicated that this compound is unstable in mouse plasma, which could impact its systemic exposure and efficacy. It is advisable to conduct preliminary toxicology and pharmacokinetic studies in your model system.
Q5: How can I assess the in vivo efficacy of this compound?
A5: Efficacy can be assessed by monitoring tumor growth inhibition over the course of the treatment. Tumor volume can be measured periodically using calipers. At the end of the study, tumors can be excised and weighed. Further analysis can include immunohistochemistry for proliferation markers like Ki67 and analysis of downstream signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Poor solubility of this compound in the chosen vehicle (e.g., corn oil). | Consider using an alternative formulation with improved solubility, such as a mixture of DMSO, PEG300, Tween80, and water. Prepare the formulation fresh daily and ensure complete dissolution before administration. Sonication may aid in dissolution. |
| Lack of tumor growth inhibition | Suboptimal dosage. Poor bioavailability due to formulation or plasma instability. The tumor model may not be dependent on de novo serine synthesis. | Perform a dose-escalation study to find the optimal dose. Analyze the pharmacokinetic profile of this compound in your model. Confirm the expression of PHGDH in your tumor model, as this compound is most effective in cancers with high serine biosynthetic activity. |
| Adverse effects in treated animals (e.g., weight loss, lethargy) | The administered dose may be too high for the specific animal model or strain. | Reduce the dosage or the frequency of administration. Monitor the animals closely for any signs of toxicity. Conduct a pilot study to determine the maximum tolerated dose (MTD). |
| Difficulty in assessing target engagement in vivo | Lack of a direct and simple assay for PHGDH activity in tissues. | Assess downstream biomarkers of PHGDH inhibition. This can include measuring serine levels in tumor tissue using mass spectrometry or a commercial serine assay kit. You can also perform western blotting on tumor lysates to analyze the expression of proteins in pathways affected by this compound, such as the ROS/Wnt/β-catenin or ITGB4/ERK/EMT axes. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| IC50 (PHGDH) | 33 µM | Cell-free assay | |
| Inhibition of Serine Synthesis | ~30% | In cancer cells | |
| Effective Concentration | 15-60 µM | Inhibition of proliferation in various cancer cell lines (e.g., breast, ovarian) |
Table 2: In Vivo Dosing and Formulation of this compound
| Parameter | Details | Animal Model | Reference |
| Dosage | 70 mg/kg | Epithelial Ovarian Cancer Xenograft (BALB/c nude mice) | |
| Administration Route | Intragastric gavage | Mouse | |
| Vehicle | Corn oil | Mouse | |
| Alternative Vehicle | DMSO, PEG300, Tween80, ddH2O | Recommended for improved solubility | |
| Treatment Schedule | Daily for 12 consecutive days | Epithelial Ovarian Cancer Xenograft |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (Alternative Method)
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 22 mg/mL).
-
For a final concentration of 1.1 mg/mL, take 50 µL of the DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH2O to bring the total volume to 1 mL.
-
Mix the final solution thoroughly.
-
Prepare this formulation fresh before each administration and use it immediately.
Protocol 2: Western Blotting for Downstream Pathway Analysis in Xenograft Tumors
-
Excise the tumor tissue from the euthanized mouse and immediately snap-freeze it in liquid nitrogen. Store at -80°C until use.
-
Weigh the frozen tumor tissue and homogenize it in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The volume of lysis buffer should be proportional to the tissue weight.
-
Sonication or mechanical disruption (e.g., with a dounce homogenizer) can be used to ensure complete cell lysis.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins in the ROS/Wnt/β-catenin pathway (e.g., β-catenin, c-myc, cyclin D1) or the ITGB4/ERK pathway (e.g., p-ERK, ERK, ITGB4), along with a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in the serine biosynthesis pathway.
Caption: General workflow for an in vivo efficacy study with this compound.
Caption: Downstream signaling pathways affected by this compound.
References
- 1. Preclinical efficacy of this compound against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy of this compound against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
CBR-5884 resistance mechanisms in cancer cells
Welcome to the technical support center for CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cancer cell research and to address potential challenges, including the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-competitive, and time-dependent allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support their high proliferation rates.[3] By binding to an allosteric site on PHGDH, this compound disrupts the enzyme's oligomerization state, leading to the inhibition of serine synthesis from glucose.[1][2] This selective inhibition of serine production is toxic to cancer cells that are highly dependent on this pathway for survival.
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated preclinical efficacy in various cancer models, particularly those with high expression of PHGDH. These include:
-
Epithelial Ovarian Cancer: this compound has been shown to inhibit proliferation, migration, and invasion of epithelial ovarian cancer cells. It can also enhance the sensitivity of these cells to chemotherapy.
-
Melanoma and Breast Cancer: It selectively inhibits the proliferation of melanoma and breast cancer cell lines that have a high dependency on the serine synthesis pathway.
-
Glioblastoma: Inhibition of PHGDH by this compound has been shown to reduce proliferation and sensitize glioblastoma cells to hypoxia-induced cell death.
Q3: Are there known mechanisms of direct resistance to this compound?
A3: Currently, there is limited published research detailing specific mechanisms of acquired resistance to this compound in cancer cells. However, based on general principles of resistance to allosteric enzyme inhibitors, several potential mechanisms can be hypothesized:
-
Target Mutation: Mutations in the PHGDH gene could alter the allosteric binding site of this compound, reducing its inhibitory effect.
-
Upregulation of Bypass Pathways: Cancer cells might develop resistance by activating alternative metabolic pathways to produce serine or compensate for its depletion.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
-
Activation of Compensatory Signaling Pathways: Cells may activate pro-survival signaling pathways to counteract the cytotoxic effects of serine deprivation.
Further research is needed to experimentally validate these potential resistance mechanisms.
Q4: Can this compound be used to overcome resistance to other cancer therapies?
A4: Yes, this is a key application of this compound. Upregulation of the serine synthesis pathway, and specifically PHGDH, has been identified as a mechanism of resistance to several other cancer drugs, including:
-
Sunitinib in renal cell carcinoma.
-
PARP inhibitors (e.g., Olaparib) in epithelial ovarian cancer.
-
Cisplatin in gastric cancer.
In these contexts, this compound can be used to re-sensitize resistant cancer cells to the primary therapy.
Troubleshooting Guide
Problem 1: Low or no cytotoxic effect of this compound on my cancer cell line.
-
Possible Cause 1: Low PHGDH expression.
-
Troubleshooting Step: Verify the expression level of PHGDH in your cell line using Western blot or qPCR. Cell lines with low PHGDH expression may not be dependent on the de novo serine synthesis pathway and will be less sensitive to this compound.
-
-
Possible Cause 2: High uptake of extracellular serine.
-
Troubleshooting Step: Culture the cells in a serine-depleted medium. If the cells are still insensitive to this compound, they may have alternative mechanisms for survival. Cells that rely on extracellular serine are generally not affected by this compound.
-
-
Possible Cause 3: Incorrect drug concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Effective concentrations in vitro typically range from 15 to 60 µM.
-
Problem 2: Developing a this compound-resistant cell line.
-
Experimental Approach: To generate a this compound-resistant cell line, you can use a dose-escalation protocol.
-
Start by treating the parental cell line with a low concentration of this compound (e.g., the IC25).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.
-
This process of continuous culture in the presence of the drug over several months can select for a resistant population.
-
Periodically verify the resistance by comparing the IC50 of the resistant line to the parental line.
-
Problem 3: Inconsistent results in in vivo xenograft studies.
-
Possible Cause 1: Poor drug bioavailability.
-
Troubleshooting Step: Ensure proper formulation and administration of this compound. For oral gavage, this compound can be dissolved in corn oil. For intraperitoneal injection, a formulation with DMSO, PEG300, Tween80, and water can be used.
-
-
Possible Cause 2: Insufficient tumor growth.
-
Troubleshooting Step: Ensure that a sufficient number of viable cells are injected to establish the xenograft. A common starting point is 5 x 10^6 cells per injection. The use of Matrigel can also improve tumor take rate and growth.
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKOV3 | Epithelial Ovarian Cancer | 54.4 | |
| ID8 | Epithelial Ovarian Cancer | 54.7 | |
| PHGDH-dependent breast cancer lines | Breast Cancer | 8 - 16 | |
| PHGDH-dependent melanoma lines | Melanoma | 8 - 16 | |
| A2780, OVCAR3, ES-2 | Epithelial Ovarian Cancer | Effective concentrations 15-45 µM |
Table 2: Synergistic Effect of this compound with Olaparib in Epithelial Ovarian Cancer Cell Lines
| Cell Line | Treatment | Effect | Reference |
| A2780, OVCAR3, ES-2 | This compound + Olaparib | Synergistic inhibition of cell viability, proliferation, invasion, and migration |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (or in combination with another drug) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for PHGDH Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PHGDH (e.g., Cell Signaling Technology #13428 or Sigma-Aldrich HPA021241) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile solution of PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Drug Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound via oral gavage (e.g., 50 mg/kg in corn oil) or intraperitoneal injection daily or on a specified schedule. The control group should receive the vehicle.
-
Endpoint: Continue treatment for a predetermined period or until the tumors in the control group reach a maximum allowed size. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Hypothesized mechanisms of resistance to this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
Technical Support Center: Optimizing the Potency of CBR-5884
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the potency of CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guide: Enhancing this compound Efficacy
Researchers may encounter several challenges when working with this compound. This guide provides solutions to common issues to enhance experimental success.
Q1: I am observing lower than expected potency (higher IC50) for this compound in my cell-based assays. What are the potential causes and solutions?
A1: Several factors can contribute to reduced potency of this compound in cellular assays. Consider the following troubleshooting steps:
-
Pre-incubation Time: this compound exhibits time-dependent inhibition of PHGDH. Pre-incubating the compound with the enzyme or cells for a sufficient duration before initiating the assay is critical. Potency can be significantly increased with longer pre-incubation times. For example, the IC50 of this compound can improve from 33 μM to 7 μM with a 4-hour pre-incubation.[1]
-
Solubility Issues: this compound is poorly soluble in aqueous solutions, which can lead to precipitation in culture media and a lower effective concentration.[2][3][4] Ensure complete solubilization in a suitable solvent like DMSO before diluting into your assay medium. Visually inspect for any precipitation after dilution.
-
Cell Line Dependence: The anti-proliferative effects of this compound are most prominent in cancer cell lines with high serine biosynthetic activity.[5] Confirm that your chosen cell line overexpresses PHGDH and is dependent on de novo serine synthesis.
-
Assay Conditions: High serum concentrations in the culture medium can provide an exogenous source of serine, masking the effect of PHGDH inhibition. Consider using low-serine or serine-free media to sensitize the cells to this compound.
| Parameter | Recommendation | Rationale |
| Pre-incubation Time | 1-4 hours | This compound shows time-dependent inhibition of PHGDH. |
| Solvent | DMSO | This compound is soluble in DMSO. |
| Final DMSO Concentration | <0.5% | High concentrations of DMSO can be toxic to cells. |
| Cell Line Selection | High PHGDH expressing lines | This compound is selectively toxic to cells dependent on serine biosynthesis. |
| Culture Medium | Low-serine or serine-free | Reduces the influence of exogenous serine. |
Q2: My this compound solution appears to have precipitated upon storage. How can I prevent this and what are the proper storage conditions?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO.
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. If storing for a short period, keep at 4°C and use within a day.
Experimental Workflow for Potency Improvement
A medicinal chemistry approach is a key strategy for enhancing the potency of this compound. This involves the synthesis and evaluation of analogs to establish a structure-activity relationship (SAR).
Caption: A workflow for improving this compound potency through medicinal chemistry.
Signaling Pathway
This compound targets the de novo serine biosynthesis pathway, which is crucial for cancer cell proliferation and survival.
Caption: The inhibitory action of this compound on the de novo serine biosynthesis pathway.
Frequently Asked Questions (FAQs)
Q3: What is the mechanism of action of this compound?
A3: this compound is a noncompetitive inhibitor of phosphoglycerate dehydrogenase (PHGDH). It does not compete with the substrate (3-phosphoglycerate) or the cofactor (NAD+). Instead, it is believed to bind to an allosteric site on the enzyme, leading to a disruption of its oligomeric state and subsequent inhibition of its catalytic activity. This inhibition is time-dependent.
Q4: Are there known analogs of this compound with improved potency?
A4: While specific, highly potent analogs of this compound are not widely reported in publicly available literature, structure-activity relationship (SAR) studies of other PHGDH inhibitors can provide guidance for analog design. For instance, modifications to the aromatic rings and the linker between them have been shown to significantly impact potency in other inhibitor series. A medicinal chemistry campaign focused on exploring the chemical space around the thiophene carboxylate core of this compound is a rational approach to developing more potent analogs.
Q5: What are the key considerations for a PHGDH enzyme inhibition assay?
A5: A robust PHGDH enzyme inhibition assay is essential for evaluating the potency of this compound and its analogs. Key considerations include:
-
Enzyme Source: Use purified, active recombinant human PHGDH.
-
Detection Method: A common method involves a coupled-enzyme assay where the production of NADH by PHGDH is linked to the reduction of a fluorogenic or chromogenic substrate by a diaphorase.
-
Substrate Concentrations: Use substrate (3-phosphoglycerate and NAD+) concentrations around their Km values to ensure assay sensitivity.
-
Controls: Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
Experimental Protocols
Detailed Protocol: PHGDH Enzyme Inhibition Assay
This protocol is adapted from established methods for measuring PHGDH activity.
Materials:
-
Purified recombinant human PHGDH
-
Diaphorase
-
Resazurin
-
3-Phosphoglycerate (3-PG)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound or analog dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Tween-20
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound or its analogs in DMSO.
-
Dispense 100 nL of the compound solutions into the wells of a 384-well plate.
-
-
Enzyme Preparation:
-
Prepare an enzyme mix containing PHGDH and diaphorase in assay buffer.
-
-
Pre-incubation:
-
Add 5 µL of the enzyme mix to each well containing the compound.
-
Incubate the plate at room temperature for the desired pre-incubation time (e.g., 1 to 4 hours).
-
-
Reaction Initiation:
-
Prepare a substrate mix containing 3-PG, NAD+, and resazurin in assay buffer.
-
Add 5 µL of the substrate mix to each well to start the reaction.
-
-
Signal Detection:
-
Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) at time zero.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence again at the end of the incubation period.
-
-
Data Analysis:
-
Subtract the time-zero fluorescence reading from the final reading for each well.
-
Normalize the data to the positive (no enzyme) and negative (DMSO vehicle) controls.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Logic Diagram for Potency Improvement Strategy
This diagram outlines the decision-making process for selecting a strategy to enhance the potency of this compound.
Caption: Decision-making framework for enhancing this compound's properties.
References
Technical Support Center: CBR-5884 Delivery Methods for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery methods of CBR-5884 for animal studies. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to facilitate successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, noncompetitive inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway.[2][3][4] By inhibiting PHGDH, this compound disrupts the production of serine, an amino acid crucial for cancer cell proliferation and survival.[1] This inhibitory action has been shown to be selectively toxic to cancer cell lines with high serine biosynthetic activity.
Q2: What are the common administration routes for this compound in animal studies?
A2: The most commonly reported administration routes for this compound in animal studies, primarily in mice, are oral (including intragastric gavage) and intraperitoneal (IP) injection. The choice of administration route often depends on the experimental design, the required dosing frequency, and the vehicle used for formulation.
Q3: What are the recommended vehicles for formulating this compound for in vivo studies?
A3: Due to its poor water solubility, this compound requires specific vehicles for in vivo administration. For oral administration, corn oil is a commonly used vehicle. For intraperitoneal injections, a co-solvent system is often necessary. A frequently used formulation consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
Q4: What is the known signaling pathway affected by this compound?
A4: this compound directly targets the serine biosynthesis pathway by inhibiting PHGDH. Downstream of this, studies have shown that this compound can exert its anti-tumor effects by increasing reactive oxygen species (ROS) levels, which in turn modulates the Wnt/β-catenin signaling pathway.
Troubleshooting Guides
Oral Administration (Gavage)
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Corn Oil | This compound has limited solubility and can precipitate out of corn oil, especially at higher concentrations or with temperature fluctuations. | - Prepare the formulation fresh before each use. - Gently warm the corn oil to aid dissolution, but avoid excessive heat which could degrade the compound. - Use sonication to help dissolve the compound and create a more uniform suspension. - Consider a formulation with a small percentage of DMSO (e.g., 5-10%) to improve solubility before adding corn oil. However, be mindful of potential DMSO toxicity. |
| Animal Distress During or After Gavage (e.g., coughing, choking) | Incorrect placement of the gavage needle into the trachea instead of the esophagus. | - Ensure proper restraint of the animal to prevent movement. - Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. - Insert the needle along the side of the mouth, over the tongue, and advance it gently. You should not feel resistance. If you do, withdraw and re-insert. - Administer the solution slowly to allow the animal to swallow. |
| Regurgitation of Dosing Solution | The volume administered is too large for the animal's stomach capacity. | - Adhere to recommended volume limits for oral gavage in mice (typically up to 10 mL/kg). - Administer the dose slowly. |
Intraperitoneal (IP) Injection
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in Formulation | The compound is not fully dissolved in the co-solvent system. | - Prepare the formulation by first dissolving this compound in DMSO to create a stock solution before adding other components. - Add the components of the vehicle in a specific order (e.g., DMSO stock, then PEG300, then Tween-80, and finally saline), mixing thoroughly after each addition. - Gentle warming and sonication can aid in dissolution. - Prepare the final formulation fresh before each use. |
| Skin/Local Irritation at Injection Site | The formulation, particularly high concentrations of DMSO, may cause local irritation. | - Ensure the final concentration of DMSO in the injectable solution is as low as possible, ideally below 10%. - Rotate the injection sites if multiple injections are required. |
| Animal Distress or Adverse Reaction Post-Injection | Potential toxicity of the vehicle or the compound at the administered dose. | - Include a vehicle-only control group to assess the effects of the formulation itself. - Monitor animals closely after injection for any signs of distress, such as lethargy, ruffled fur, or changes in breathing. - If adverse effects are observed, consider reducing the dose or adjusting the formulation. |
Quantitative Data Summary
Table 1: In Vivo Dosages and Administration Routes for this compound
| Animal Model | Administration Route | Dosage | Vehicle | Study Focus | Reference |
| BALB/c nude mice | Intragastric | 70 mg/kg, daily | Corn oil | Ovarian Cancer | |
| Nude mice | Intraperitoneal | 20 mg/kg, every other day | Not specified, likely saline or PBS for suspension | Ovarian Cancer | |
| Not specified | Oral | Not specified | 5% DMSO + 95% Corn oil | Formulation | |
| Not specified | Injection | Not specified | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O | Formulation |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Corn Oil
Materials:
-
This compound powder
-
Corn oil (sterile)
-
Optional: DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Dose Calculation: Calculate the required amount of this compound and corn oil based on the desired dose (e.g., 70 mg/kg) and the weight of the animals.
-
Formulation Preparation:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of corn oil to the tube.
-
For improved solubility, a small volume of DMSO (e.g., 5% of the final volume) can be used to first dissolve the this compound before adding the corn oil.
-
Vortex the mixture thoroughly for 2-3 minutes.
-
If precipitation is observed, use a sonicator for 5-10 minutes to create a uniform suspension.
-
Prepare the formulation fresh daily before administration.
-
-
Animal Dosing:
-
Gently restrain the mouse.
-
Measure the appropriate gavage needle length from the corner of the mouse's mouth to the last rib.
-
Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes post-gavage for any signs of distress.
-
Monitor the animals daily for changes in body weight, food and water intake, and general behavior.
-
Protocol 2: Intraperitoneal Injection of this compound
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Syringes and needles (25-27 gauge)
Procedure:
-
Dose Calculation: Calculate the required amount of this compound and the volume of each vehicle component based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals.
-
Formulation Preparation (Example for a 1 mL final solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 22 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.
-
Slowly add 500 µL of sterile saline to the mixture while vortexing to prevent precipitation.
-
Prepare this formulation fresh before each use.
-
-
Animal Dosing:
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
-
Post-Administration Monitoring:
-
Monitor the animals for any signs of local irritation at the injection site.
-
Observe the animals for any systemic adverse effects, including changes in behavior, activity, or appearance.
-
Record body weights and tumor measurements (if applicable) at regular intervals.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Serine Biosynthesis Pathway Inhibition by this compound.
Caption: this compound-Induced ROS Mediates Wnt/β-catenin Pathway Inhibition.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
Technical Support Center: Overcoming Experimental Limitations of CBR-5884
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1][2][3] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is often upregulated in cancer cells to support their growth and proliferation.[4][5] this compound acts as a noncompetitive inhibitor, disrupting the oligomerization state of PHGDH and thereby inhibiting its enzymatic activity. This leads to a reduction in serine synthesis, selectively targeting cells that have a high dependency on this pathway.
Q2: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for proper handling and experimental design. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 336.39 g/mol | |
| Purity | >98% | |
| Appearance | Off-white solid | |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (up to 67 mg/mL) and DMF (up to 50 mg/mL). | |
| Storage (Powder) | Stable for at least 2-4 years at -20°C. | |
| Storage (Solution) | Solutions in DMSO or DMF can be stored at -20°C for up to 2 months. Aliquoting is recommended to avoid freeze-thaw cycles. |
Q3: What is the recommended concentration range for in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, most studies report using concentrations in the range of 1 µM to 40 µM. The IC50 for PHGDH inhibition is approximately 33 µM. For cell proliferation assays, concentrations of 15 µM and 30 µM have been shown to be effective in sensitive cell lines.
Q4: Are there known off-target effects of this compound?
While this compound is considered selective for PHGDH and has been shown to not affect other NAD+-dependent dehydrogenases like lactate dehydrogenase (LDH) and malate dehydrogenase 1 (MDH1), some potential off-target effects have been noted. In epithelial ovarian cancer cells, this compound has been observed to activate the ROS/Wnt/β-catenin pathway. Additionally, a study in Candida albicans suggested potential off-target effects, as the compound induced phenotypes not solely attributable to the inhibition of its primary target in the fungus. Researchers should consider these potential off-target effects when interpreting their results.
Troubleshooting Guide
Problem 1: Poor solubility or precipitation of this compound in aqueous media.
-
Cause: this compound is insoluble in water. Direct addition of a DMSO stock solution to aqueous media can cause the compound to precipitate, especially at higher concentrations.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. Ensure the DMSO is fresh, as moisture-absorbing DMSO can reduce solubility.
-
Perform serial dilutions. When preparing working concentrations, perform serial dilutions of the DMSO stock in your cell culture medium.
-
Avoid high final DMSO concentrations. Keep the final concentration of DMSO in your culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
For in vivo formulations, specific protocols involving co-solvents like PEG300, Tween80, or CMC-NA may be necessary.
-
Problem 2: Inconsistent or no observable effect of this compound on cell viability.
-
Cause 1: Cell line is not dependent on de novo serine synthesis. this compound is selectively toxic to cells with high serine biosynthetic activity. Cells that can readily uptake sufficient serine from the culture medium may not be sensitive to PHGDH inhibition.
-
Solution:
-
Profile your cell line: Before starting experiments, confirm that your cell line expresses PHGDH and is sensitive to serine withdrawal from the culture medium.
-
Use serine-depleted media: For some cell lines, enhancing their reliance on de novo synthesis by using serine-depleted media can sensitize them to this compound.
-
-
-
Cause 2: Degradation of this compound. The compound has limited stability in solution.
-
Solution:
-
Use freshly prepared solutions: For optimal results, prepare working solutions from a frozen stock immediately before use.
-
Proper storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 2 months).
-
-
-
Cause 3: Insufficient incubation time. this compound exhibits a time-dependent onset of inhibition.
-
Solution:
-
Optimize incubation time: For cell proliferation assays, incubation times of 3-5 days are often required to observe a significant effect. For acute serine synthesis inhibition assays, a shorter incubation of 3 hours has been reported.
-
-
Problem 3: Discrepancies between in vitro and in vivo results.
-
Cause: this compound has been noted to be unstable in mouse plasma, which may limit its efficacy in vivo. The original publication suggests that medicinal chemistry-based optimization is needed for in vivo applications.
-
Solution:
-
Consider alternative compounds: For in vivo studies, it may be necessary to explore other PHGDH inhibitors with improved pharmacokinetic properties. Several alternatives have been developed, such as NCT-503 and BI-4916.
-
Optimize formulation and dosing: If using this compound in vivo is necessary, extensive formulation development and pharmacokinetic studies will be required to achieve and maintain therapeutic concentrations.
-
Experimental Protocols
1. Cell Proliferation Assay
This protocol is adapted from methodologies described for evaluating the effect of this compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-6,000 cells per well in complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate culture medium (e.g., serine-replete or serine-depleted) from a 100% DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Treatment: Remove the existing medium from the cells and add the 2X this compound solution or vehicle control.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as CellTiter-Glo® or AlamarBlue™ assay, following the manufacturer's protocol.
2. Serine Synthesis Inhibition Assay (¹³C-Glucose Tracing)
This protocol is based on the methodology used to confirm the on-target activity of this compound.
-
Cell Culture: Culture cells in a medium containing dialyzed fetal bovine serum to minimize exogenous serine.
-
Pre-treatment: Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified period (e.g., 4 hours).
-
Labeling: Replace the medium with a glucose-free medium supplemented with ¹³C₆-glucose and continue the treatment with this compound or vehicle for 2-3 hours.
-
Metabolite Extraction: After labeling, wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the extract.
-
Analysis: Centrifuge the extract to pellet cell debris. Analyze the supernatant for ¹³C-labeled serine (M+3) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). A decrease in the M+3 serine fraction in this compound-treated cells compared to the control indicates inhibition of de novo serine synthesis.
Signaling Pathways and Workflows
Caption: Signaling pathway of de novo serine synthesis and the inhibitory action of this compound on PHGDH.
Caption: A logical workflow for troubleshooting experiments where this compound shows no effect.
References
Technical Support Center: CBR-5884 Preclinical Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PHGDH inhibitor, CBR-5884, in preclinical models. The information is based on publicly available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of toxicity for this compound in preclinical models?
A1: this compound is a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. Its on-target toxicity is primarily directed towards cells that have a high reliance on this pathway for serine production, such as certain cancer cells. In preclinical studies, this compound has demonstrated selective cytotoxicity to cancer cell lines with high serine biosynthetic activity, while having minimal effect on cells that can utilize extracellular serine.[1][2] The primary mechanism of its anti-cancer effect is the inhibition of serine synthesis, leading to downstream effects such as the induction of reactive oxygen species (ROS) and apoptosis.
Q2: Has a formal LD50 or NOAEL been established for this compound in preclinical models?
A2: Based on a comprehensive review of publicly available literature, formal toxicology studies determining the LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound have not been published.
Q3: What are the reported in vivo safety findings for this compound?
A3: In vivo studies in mouse xenograft models of epithelial ovarian cancer have reported that histological analysis of major organs indicated a "safety profile" for this compound at a dose of 70 mg/kg administered daily for 12 days.[3] However, the specific histological findings were not detailed in the publication. Another study in an epithelial ovarian cancer model also mentioned an antitumor effect in vivo without reporting overt toxicity. It is important to note that these were efficacy studies and not formal, comprehensive toxicology assessments.
Q4: Are there any known off-target effects of this compound?
Q5: What are the potential systemic effects of inhibiting the serine biosynthesis pathway?
A5: The serine biosynthesis pathway is active in various normal tissues. Therefore, systemic administration of a PHGDH inhibitor like this compound could potentially affect non-cancerous cells that rely on de novo serine synthesis. Researchers should carefully monitor for any signs of toxicity in preclinical models, including changes in body weight, behavior, and complete blood counts. Histopathological analysis of major organs is also recommended in any in vivo study.
Troubleshooting Guides
Issue 1: Inconsistent or lack of in vivo efficacy.
-
Possible Cause 1: Poor solubility and precipitation of this compound in vehicle.
-
Troubleshooting Tip: One study noted that this compound readily precipitates in corn oil, which was used as a vehicle.[3] This can lead to inaccurate dosing and reduced bioavailability.
-
Recommendation: Prepare fresh dosing solutions for each administration. Sonication or gentle heating may aid in initial dissolution, but stability of the solution should be verified. Consider alternative vehicle formulations. For example, a formulation of DMSO, PEG300, Tween 80, and saline has been described for other preclinical compounds. Always perform a small-scale formulation test to check for precipitation before preparing a large batch.
-
-
-
Possible Cause 2: Insufficient drug exposure at the tumor site.
-
Troubleshooting Tip: The pharmacokinetic profile of this compound is not extensively published. It is possible that the dosing regimen used is not achieving therapeutic concentrations in the target tissue.
-
Recommendation: If possible, perform pharmacokinetic studies to determine the Cmax, Tmax, and half-life of this compound in the chosen preclinical model. This will help in optimizing the dosing schedule.
-
-
-
Possible Cause 3: Tumor model is not dependent on de novo serine synthesis.
-
Troubleshooting Tip: this compound is selectively toxic to cells with high serine biosynthetic activity.
-
Recommendation: Before in vivo studies, confirm the dependence of your cancer cell line on the serine biosynthesis pathway through in vitro experiments, such as proliferation assays in serine-depleted media.
-
-
Issue 2: Unexpected animal morbidity or mortality in in vivo studies.
-
Possible Cause 1: On-target toxicity in normal tissues.
-
Troubleshooting Tip: Inhibition of PHGDH in normal tissues that rely on serine synthesis may lead to toxicity.
-
Recommendation: Implement a comprehensive monitoring plan for all animals, including daily observation for clinical signs of distress, and regular body weight measurements. At the end of the study, perform a full necropsy and histopathological analysis of major organs (e.g., liver, kidney, spleen, heart, lungs, and brain) to identify any potential target organ toxicity. Consider dose-escalation studies to determine the maximum tolerated dose (MTD).
-
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting Tip: The vehicle used to dissolve and administer this compound could be causing adverse effects.
-
Recommendation: Always include a vehicle-only control group in your in vivo experiments to differentiate between vehicle-related effects and compound-specific toxicity.
-
-
Quantitative Data Summary
Due to the limited publicly available preclinical toxicology data for this compound, a comprehensive table of LD50 or NOAEL values cannot be provided. The following table summarizes the available in vivo study parameters from a study in an epithelial ovarian cancer model.
| Parameter | Value | Reference |
| Animal Model | Nude mice with SKOV3 xenografts | [3] |
| This compound Dose | 70 mg/kg | |
| Route of Administration | Intragastric | |
| Dosing Frequency | Daily | |
| Treatment Duration | 12 days | |
| Vehicle | Corn oil | |
| Reported Safety | Histological analysis indicated a "safety profile" |
Experimental Protocols
In Vivo Antitumor Efficacy Study in an Ovarian Cancer Xenograft Model
-
Cell Culture: Human ovarian cancer cells (SKOV3) are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 2 x 10^6 SKOV3 cells are suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers. The formula for tumor volume is (Length × Width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100 mm³, the mice are randomized into treatment and control groups.
-
Drug Preparation and Administration: this compound is suspended in corn oil. A daily dose of 70 mg/kg is administered via intragastric gavage for 12 consecutive days. The control group receives the same volume of corn oil.
-
Efficacy and Toxicity Monitoring: Tumor volumes and body weights are measured every two days. At the end of the experiment, tumors are excised and weighed. Major organs are collected for histological analysis.
Visualizations
Caption: Mechanism of this compound action on the serine biosynthesis pathway.
Caption: General workflow for preclinical in vivo toxicity assessment.
Caption: Troubleshooting guide for this compound in vivo efficacy studies.
References
- 1. Preclinical efficacy of this compound against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of this compound against epithelial ovarian cancer cells by targeting the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PHGDH Inhibitors: CBR-5884 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) has emerged as a critical therapeutic target in oncology. As the catalyst for the first, rate-limiting step in the de novo serine biosynthesis pathway, its upregulation is a hallmark of various cancers, fueling the metabolic demands of rapid proliferation. This guide provides an objective comparison of CBR-5884, a notable PHGDH inhibitor, with other significant inhibitors, supported by experimental data to inform research and drug development endeavors.
Performance Comparison of PHGDH Inhibitors
The following tables summarize the in vitro and cellular efficacy of this compound alongside other well-characterized PHGDH inhibitors, NCT-503 and BI-4924. These compounds exhibit distinct chemical scaffolds and a range of potencies.
| Inhibitor | Chemical Class | In Vitro IC50 (μM) | Cell-Based EC50 (μM) | Cell Line(s) | Mode of Inhibition | Citation(s) |
| This compound | Thiophene Derivative | 33 ± 12 | ~30 (serine synthesis inhibition) | Melanoma, Breast Cancer | Non-competitive | [1][2] |
| NCT-503 | Piperazine-1-carbothioamide | 2.5 | 8 - 16 | MDA-MB-468, BT-20, HCC70, HT1080, MT-3 | Non-competitive with respect to 3-PG and NAD+ | [3] |
| BI-4924 | N/A | 0.003 | 2.2 (serine biosynthesis inhibition) | N/A | NADH/NAD+-competitive | [4] |
Note: The IC50 and EC50 values are highly dependent on assay conditions and cell lines used. Direct comparison should be made with caution when data is from different sources.
Mechanism of Action and Cellular Effects
This compound is a selective, non-competitive inhibitor of PHGDH.[2] It exhibits a time-dependent onset of inhibition and has been shown to disrupt the oligomerization state of the PHGDH enzyme. This disruption is believed to be key to its inhibitory action. This compound has demonstrated selective toxicity in cancer cell lines that have high serine biosynthetic activity, while having minimal effect on cells that rely on extracellular serine uptake.
NCT-503 is another non-competitive inhibitor of PHGDH, acting independently of both the substrate (3-phosphoglycerate) and the cofactor (NAD+). It effectively reduces the production of glucose-derived serine in cells and suppresses the growth of PHGDH-dependent cancer cells both in vitro and in orthotopic xenograft tumors.
BI-4924 is a highly potent, NADH/NAD+-competitive inhibitor of PHGDH. Its competitive nature with the cofactor distinguishes it from this compound and NCT-503. A prodrug, BI-4916, is often used in cellular assays to enhance permeability.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
PHGDH Enzyme Inhibition Assay (General Protocol)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, a byproduct of the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH 7.5-8.0), MgCl2, DTT, and NAD+.
-
Inhibitor Incubation: The PHGDH enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG).
-
Signal Detection: The increase in NADH is monitored over time by measuring the absorbance at 340 nm or through a coupled reaction that generates a fluorescent or colorimetric signal.
-
Data Analysis: Initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Viability Assay (General Protocol)
This assay assesses the impact of PHGDH inhibitors on the proliferation and viability of cancer cells.
-
Cell Seeding: Cancer cells, particularly those with known high PHGDH expression (e.g., MDA-MB-468 breast cancer cells), are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the PHGDH inhibitor for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a variety of methods, such as the MTT or CellTiter-Glo® assays, which quantify metabolic activity or ATP levels, respectively, as indicators of viable cells.
-
Data Analysis: The results are normalized to untreated control cells to determine the percentage of viable cells at each inhibitor concentration. The EC50 value, the concentration of inhibitor that reduces cell viability by 50%, is then calculated.
In-Cell Serine Synthesis Assay (as performed for this compound)
This assay quantifies the ability of an inhibitor to block the de novo synthesis of serine from glucose within cells.
-
Cell Culture and Pre-treatment: Cancer cells are cultured and pre-treated with the inhibitor (e.g., 30 μM this compound) or vehicle control (DMSO) for 1 hour.
-
Isotope Labeling: The culture medium is replaced with glucose-free medium supplemented with 13C6-glucose and the inhibitor. Cells are incubated for 2 hours to allow for the incorporation of the labeled carbon into newly synthesized serine.
-
Metabolite Extraction: Polar metabolites are extracted from the cells.
-
GC-MS Analysis: The extracted metabolites are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to measure the levels of 13C-labeled serine (M+3 serine) relative to the total serine pool.
-
Data Analysis: The percentage of newly synthesized serine is calculated, and the inhibitory effect of the compound is determined by comparing the treated samples to the vehicle control.
Visualizing the Pathway and Experimental Logic
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: The Serine Biosynthesis Pathway and its Inhibition by this compound.
Caption: Generalized Workflow for a PHGDH Enzyme Inhibition Assay.
References
Validating CBR-5884's Effect on Serine Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), with other molecules affecting the serine biosynthesis pathway. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the effects of these compounds on cellular serine levels.
Comparison of Small Molecule Inhibitors of Serine Biosynthesis
The following table summarizes the key characteristics and reported effects of this compound and alternative inhibitors targeting different enzymes in the de novo serine synthesis pathway. It is important to note that the quantitative data presented are derived from different studies and experimental systems, which should be considered when making direct comparisons.
| Inhibitor | Target Enzyme | Mechanism of Action | IC50 / EC50 | Reported Effect on Serine Levels | Cell Line(s) / System | Citation(s) |
| This compound | PHGDH | Non-competitive inhibitor, disrupts oligomerization | 33 µM (in vitro) | Decreased de novo serine synthesis by 30% at 30 µM | Carney cells | [1][2] |
| NCT-503 | PHGDH | Non-competitive inhibitor | 2.5 µM (in vitro), 8-16 µM (EC50 in cells) | Reduces production of glucose-derived serine | PHGDH-dependent breast cancer cell lines | [3][4] |
| Unnamed | PSAT1 | Not specified | Not specified | Knockdown leads to serine auxotrophy | Luminal breast cancer cells | [5] |
| Z218484536 | PSPH | Not specified | ~0.38 µM (for L-serine reduction) | Reduces L-serine and D-serine levels | Cultured astrocytes |
Experimental Protocols
Quantification of Intracellular Serine Levels using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a widely used method for the accurate quantification of intracellular amino acids, including serine. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
Materials:
-
Cultured cells treated with inhibitors or vehicle control
-
Ice-cold 0.9% NaCl solution
-
Ice-cold methanol
-
Chloroform
-
Water (MS-grade)
-
Internal standard (e.g., U-¹³C, ¹⁵N-Serine)
-
Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)
-
GC-MS system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other inhibitors for the desired time. Include a vehicle-treated control group.
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Add a pre-chilled extraction solvent mixture of methanol:water (8:2 v/v) containing the internal standard to the culture plate.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes vigorously and incubate on ice for 10 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
-
Derivatization:
-
To the dried metabolite extract, add the derivatization agent (e.g., MTBSTFA + 1% TBDMCS) and an appropriate solvent (e.g., pyridine).
-
Incubate at a specific temperature (e.g., 60°C) for a defined time (e.g., 60 minutes) to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the metabolites on a suitable capillary column.
-
Detect and quantify the derivatized serine and the internal standard using selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of serine in the samples by comparing the peak area ratios to a standard curve generated with known concentrations of serine.
-
Normalize the results to cell number or total protein content.
-
Fluorometric Assay for Total Serine Quantification
This protocol describes a high-throughput method for measuring total serine levels in cell lysates using a commercially available kit. This method is based on an enzymatic reaction that produces a fluorescent product proportional to the amount of serine present.
Materials:
-
Cultured cells treated with inhibitors or vehicle control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (provided in the assay kit or a compatible buffer)
-
Fluorometric Serine Assay Kit (e.g., from commercial suppliers)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as described in the GC-MS protocol.
-
Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding the provided lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at high speed for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (follow manufacturer's instructions):
-
Standard Curve Preparation: Prepare a series of serine standards with known concentrations as described in the kit protocol.
-
Reaction Setup: Add the standards and cell lysate samples to the wells of the 96-well plate.
-
Add the reaction mix, containing the necessary enzymes and probe, to each well.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at the specified excitation and emission wavelengths using a fluorescence microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Generate a standard curve by plotting the fluorescence values of the standards against their concentrations.
-
Determine the serine concentration in the samples from the standard curve.
-
Normalize the results to the protein concentration of the cell lysates.
-
Visualizations
Signaling Pathway of De Novo Serine Biosynthesis and Inhibition
Caption: Inhibition points in the de novo serine synthesis pathway.
Experimental Workflow for Validating Inhibitor Effect on Serine Levels
Caption: Workflow for measuring serine levels after inhibitor treatment.
References
- 1. pnas.org [pnas.org]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lineage-specific silencing of PSAT1 induces serine auxotrophy and sensitivity to dietary serine starvation in luminal breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of CBR-5884 in Cancers with Overexpressed PHGDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells presents a promising avenue for therapeutic intervention. One key enzyme in this reprogramming is 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway. In various cancers, including breast cancer, melanoma, and epithelial ovarian cancer, PHGDH is overexpressed, correlating with poor prognosis. This guide provides a comparative analysis of CBR-5884, a selective inhibitor of PHGDH, and other emerging alternatives, with a focus on their efficacy in PHGDH-overexpressing cancers, supported by experimental data.
Mechanism of Action: Targeting the Serine Biosynthesis Pathway
This compound is a non-competitive inhibitor of PHGDH. It acts by disrupting the oligomerization state of the enzyme, which is essential for its catalytic activity[1][2]. This inhibition of PHGDH blocks the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby impeding the entire de novo serine synthesis pathway. Cancer cells with high levels of PHGDH expression are particularly dependent on this pathway for the production of serine, a critical amino acid for protein synthesis, nucleotide production, and redox homeostasis. By cutting off this supply, this compound selectively induces cell cycle arrest and apoptosis in these "serine-addicted" cancer cells[3][4][5].
In contrast, other PHGDH inhibitors employ different mechanisms. NCT-503 is also a non-competitive inhibitor, though its precise binding site is still under investigation. BI-4924, on the other hand, is a potent competitive inhibitor with respect to the cofactor NADH/NAD+. Understanding these distinct mechanisms is crucial for developing rational therapeutic strategies and anticipating potential resistance mechanisms.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and its alternatives against a panel of cancer cell lines, many of which exhibit high PHGDH expression. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Efficacy (IC50) of PHGDH Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Epithelial Ovarian Cancer | SKOV3 | 54.4 | |
| Epithelial Ovarian Cancer | ID8 | 54.7 | ||
| General | - | 33 | ||
| NCT-503 | Triple-Negative Breast Cancer | MDA-MB-468 | 8 - 20.2 | |
| Triple-Negative Breast Cancer | Hs 578T | 93.4 | ||
| Triple-Negative Breast Cancer | MDA-MB-231 | 76.6 | ||
| Breast Cancer | BT-20 | 10.4 | ||
| Colon Cancer | HCC-70 | 18.2 | ||
| General | - | 2.5 | ||
| BI-4924 | - | - | 0.003 (enzymatic) | |
| Compound 18 | Colon Cancer | HCC-70 | 6.0 | |
| Breast Cancer | BT-20 | 5.9 | ||
| Azacoccone E | - | - | 9.8 | |
| Ixocarpalactone A | - | - | 1.66 |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using xenograft models are critical for evaluating the therapeutic potential of drug candidates. The following table summarizes the available data on the in vivo efficacy of this compound and NCT-503.
Table 2: In Vivo Efficacy of PHGDH Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Outcome | Reference(s) |
| This compound | Epithelial Ovarian Cancer (ID8 cells) | - | Significantly delayed tumor growth | |
| NCT-503 | Breast Cancer (MDA-MB-468) | 40 mg/kg daily, IP | Reduced tumor growth and weight | |
| Breast Cancer (MDA-MB-231) | 40 mg/kg daily, IP | No effect on tumor growth or weight | ||
| Neuroblastoma (patient-derived) | - | Initially reduced tumor volumes |
It is important to note that this compound has been reported to have stability issues in mouse plasma, which may impact its in vivo efficacy and has led to the use of more stable compounds like NCT-503 in some in vivo studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of PHGDH inhibitors.
In Vitro PHGDH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PHGDH.
-
Principle: The assay typically measures the production of NADH, a product of the PHGDH-catalyzed reaction. The increase in NADH is detected spectrophotometrically at 340 nm or through a coupled reaction that generates a fluorescent or colorimetric signal.
-
Reagents: Recombinant human PHGDH enzyme, 3-phosphoglycerate (substrate), NAD+ (cofactor), assay buffer, and the test inhibitor. For coupled assays, a developer enzyme and probe are also required.
-
Procedure:
-
The PHGDH enzyme is incubated with the test inhibitor at various concentrations.
-
The reaction is initiated by adding the substrate (3-phosphoglycerate) and cofactor (NAD+).
-
The rate of NADH production is monitored over time.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation Assay (e.g., MTT Assay)
This assay determines the effect of an inhibitor on the viability and growth of cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Reagents: Cancer cell lines, cell culture medium, MTT solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the inhibitor for a defined period (e.g., 48-72 hours).
-
MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify programmed cell death (apoptosis) induced by the inhibitor.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Reagents: Cancer cell lines, Annexin V-FITC, Propidium Iodide, and binding buffer.
-
Procedure:
-
Cells are treated with the inhibitor for a specified time.
-
The cells are harvested and washed.
-
The cells are then incubated with Annexin V-FITC and PI in binding buffer.
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
-
In Vivo Xenograft Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a PHGDH inhibitor in a mouse model.
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and the effect on tumor growth is monitored over time.
-
Materials: Immunocompromised mice (e.g., nude or SCID), PHGDH-overexpressing cancer cells, Matrigel (optional, to support tumor formation), the test inhibitor, and a suitable vehicle for drug administration.
-
Procedure:
-
A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
The inhibitor is administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal injection, oral gavage). The vehicle is administered to the control group.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Animal body weight is monitored throughout the study as a measure of toxicity.
-
Visualizing the Landscape: Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: The PHGDH signaling pathway and points of inhibition.
Caption: A general experimental workflow for evaluating PHGDH inhibitors.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. PHGDH Inhibitor this compound Inhibits Epithelial Ovarian Cancer Progression via ROS/Wnt/β-Catenin Pathway and Plays a Synergistic Role with PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of CBR-5884: A Comparative Guide for Researchers
For Immediate Release
CBR-5884, a selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), continues to garner significant interest within the oncology research community. By targeting the first enzymatic step in the de novo serine biosynthesis pathway, a metabolic route frequently exploited by cancer cells to sustain rapid proliferation, this compound presents a promising avenue for therapeutic intervention. This guide provides a comprehensive cross-validation of this compound's anti-cancer effects in various cell lines, a comparative analysis with other PHGDH inhibitors, and detailed experimental protocols to support further research and drug development.
Mechanism of Action: Disrupting the Serine Supply Chain
This compound functions as a noncompetitive inhibitor of PHGDH, disrupting its oligomerization state and thereby impeding the synthesis of serine.[1] This targeted inhibition has been shown to be selectively toxic to cancer cell lines that exhibit high serine biosynthetic activity.[2] The cellular consequences of this metabolic disruption extend beyond serine depletion, influencing downstream signaling pathways critical for cancer cell survival and proliferation. Notably, treatment with this compound has been linked to the activation of the ROS/Wnt/β-catenin pathway and the downregulation of the integrin subunit beta 4 (ITGB4)/extracellular signal-regulated kinase (ERK)/epithelial-mesenchymal transition (EMT) signaling axis.
Comparative Efficacy of PHGDH Inhibitors
The landscape of PHGDH inhibitors is expanding, offering researchers a panel of chemical tools to probe the serine biosynthesis pathway. This section provides a comparative overview of this compound against other notable inhibitors.
| Inhibitor | Target | IC50 (Cell-Free) | Cell Line | IC50 (Cell-Based) | Key Findings & Distinctions |
| This compound | PHGDH | 33 µM | MDA-MB-468 (Breast) | 21.99 ± 0.58 µM | Selectively toxic to cells with high serine synthesis. Unstable in mouse plasma, limiting in vivo use. |
| SKOV3 (Ovarian) | 54.4 µM | Induces S-phase cell cycle arrest and apoptosis. | |||
| ID8 (Ovarian) | 54.7 µM | Suppresses migration and invasion. | |||
| A549 (Lung) | - | In combination with a PKM2 inhibitor, shows synergistic anti-proliferative effects. | |||
| NCT-503 | PHGDH | 2.5 µM | MDA-MB-468 (Breast) | 20.2 ± 2.8 µM | More stable in vivo compared to this compound. Suppresses growth of orthotopic xenograft tumors. |
| MDA-MB-231 (Breast) | 76.6 ± 3.2 µM | ||||
| Hs 578T (Breast) | 93.4 ± 14.0 µM | ||||
| A549 (Lung) | 16.44 µM | ||||
| BI-4924 | PHGDH | 3 nM | - | 2.2 µM (Serine Biosynthesis Inhibition) | A highly potent, NADH/NAD+ competitive inhibitor. Its prodrug, BI-4916, shows good cell permeability. |
| Oridonin | PHGDH | 0.48 ± 0.02 µM | MDA-MB-468 (Breast) | 2.49 ± 0.56 µM | More potent than this compound and NCT-503 in MDA-MB-468 cells. |
Signaling Pathways and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism and to provide a clear roadmap for its experimental validation, the following diagrams illustrate the key signaling pathway and a general workflow for cross-validation studies.
Figure 1. Signaling pathway of this compound's anti-cancer effects.
Figure 2. Experimental workflow for cross-validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PHGDH, p-ERK, total ERK, β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational resource for researchers investigating the anti-cancer properties of this compound. The presented data and protocols are intended to facilitate the design and execution of robust experiments, ultimately contributing to a more comprehensive understanding of this promising therapeutic agent.
References
On-Target Activity of CBR-5884 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CBR-5884 with other known inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying mechanisms and experimental workflows. Our objective is to offer an objective resource for confirming the on-target activity of this compound in a cellular context.
Comparative Analysis of PHGDH Inhibitors
This compound is a selective, noncompetitive inhibitor of PHGDH.[1] It has been shown to disrupt the oligomerization state of the enzyme, leading to a time-dependent inhibition of its activity.[1] This mechanism distinguishes it from other classes of PHGDH inhibitors. Below is a summary of the quantitative data for this compound and two other well-characterized PHGDH inhibitors, NCT-503 and BI-4924 (the active metabolite of the prodrug BI-4916).
| Inhibitor | Mechanism of Action | PHGDH IC₅₀ | Cellular EC₅₀ (PHGDH-dependent cells) | Serine Synthesis Inhibition |
| This compound | Noncompetitive, disrupts oligomerization | 7 µM - 33 µM[2][3][4] | 54.4 µM (SKOV3), 54.7 µM (ID8) | ~30% in Carney cells |
| NCT-503 | Noncompetitive | 2.5 µM | 8-16 µM in various cell lines | Decreases M+3 serine from glucose |
| BI-4924 | NADH/NAD⁺-competitive | 3 nM | 2.2 µM (at 72h) | Disrupts serine biosynthesis |
Experimental Protocols for On-Target Validation
Confirming that the effects of this compound in a cellular environment are a direct consequence of its interaction with PHGDH is crucial. The following protocols describe key assays for this purpose.
PHGDH Enzyme Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PHGDH.
Principle: The enzymatic activity of PHGDH is determined by measuring the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Materials:
-
Purified recombinant human PHGDH
-
This compound and other inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 0.5 mM DTT
-
Substrate solution: 3-Phosphoglycerate (3-PG)
-
Cofactor solution: NAD⁺
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of varying concentrations of this compound or control (DMSO).
-
Add 88 µL of a solution containing assay buffer and purified PHGDH enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a solution containing 3-PG and NAD⁺ to each well.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a ligand, such as this compound to PHGDH, increases the thermal stability of the protein, resulting in less aggregation at a given temperature.
Materials:
-
PHGDH-expressing cancer cell line (e.g., MDA-MB-468)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
PCR tubes
-
Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Anti-PHGDH antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PHGDH in the supernatant by SDS-PAGE and Western blotting using an anti-PHGDH antibody.
-
A positive result is indicated by a higher amount of soluble PHGDH at elevated temperatures in the this compound-treated samples compared to the vehicle-treated samples.
Metabolic Flux Analysis of Serine Synthesis
This assay quantifies the rate of de novo serine synthesis from glucose and directly assesses the impact of an inhibitor on this pathway in living cells.
Principle: Cells are cultured with a stable isotope-labeled nutrient, such as [U-¹³C]-glucose. The incorporation of the ¹³C label into downstream metabolites, like serine, is measured by mass spectrometry. A reduction in ¹³C-labeled serine in the presence of an inhibitor confirms its on-target activity.
Materials:
-
PHGDH-dependent cancer cell line
-
Culture medium with [U-¹³C]-glucose
-
This compound
-
Methanol, water, and chloroform for metabolite extraction
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Replace the medium with [U-¹³C]-glucose-containing medium and treat with this compound or vehicle.
-
Incubate for a defined period (e.g., 4-24 hours).
-
Aspirate the medium and wash the cells with ice-cold saline.
-
Quench metabolism and extract metabolites by adding a cold methanol/water/chloroform mixture.
-
Collect the polar metabolite-containing aqueous layer.
-
Analyze the extracts by LC-MS to determine the fractional labeling of serine (M+3 isotopologue).
-
A significant decrease in the M+3 serine fraction in this compound-treated cells compared to controls indicates inhibition of de novo serine synthesis.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the serine biosynthesis pathway, the experimental workflow for CETSA, and the logic of metabolic flux analysis.
Caption: Inhibition of the serine biosynthesis pathway by this compound.
Caption: Workflow for confirming target engagement using CETSA.
Caption: Logic of tracing heavy-labeled glucose to measure serine synthesis.
References
Evaluating the Specificity of CBR-5884 for PHGDH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the phosphoglycerate dehydrogenase (PHGDH) inhibitor, CBR-5884, with other known inhibitors of the same target. The objective is to offer a clear, data-driven evaluation to aid in the selection of appropriate research tools and potential therapeutic candidates. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological and experimental frameworks.
Comparative Analysis of PHGDH Inhibitors
The following table summarizes the in vitro efficacy and specificity of this compound in comparison to two other well-characterized PHGDH inhibitors, NCT-503 and Oridonin.
| Inhibitor | Target | IC50 (µM) | Mode of Inhibition | Selectivity Profile | Potential Off-Target Activity |
| This compound | PHGDH | 33 ± 12[1] | Non-competitive[1] | No inhibition of Lactate Dehydrogenase (LDH) and Malate Dehydrogenase 1 (MDH1) at concentrations up to 40 µM[2][3][4]. | Candida albicans Phosphatidylserine Synthase (Cho1) (Ki = 1.55 µM). |
| NCT-503 | PHGDH | 2.5 ± 0.6 | Non-competitive with respect to 3-PG and NAD+ | Inactive against a panel of other dehydrogenases. Minimal cross-reactivity in a panel of 168 GPCRs. | Bacterial phosphopantetheinyl transferase (inactive against the human ortholog). |
| Oridonin | PHGDH | 0.48 ± 0.02 | Covalent | Known to be a multi-targeted agent, affecting various signaling pathways including MAPK and p53. | CRM1, HSP70, AML1-ETO, and STAT3. |
Experimental Protocols
In Vitro PHGDH Activity Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.
Principle: PHGDH catalyzes the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) with the concomitant reduction of NAD+ to NADH. The rate of NADH production is directly proportional to PHGDH activity and can be measured by the increase in absorbance at 340 nm. To enhance sensitivity, the reaction can be coupled to a secondary reaction where a diaphorase enzyme uses the generated NADH to reduce a probe, producing a colorimetric or fluorescent signal.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH 7.5-8.4), MgCl2, and a diaphorase enzyme.
-
Substrate and Cofactor Addition: The substrates, 3-phosphoglycerate and NAD+, are added to the reaction mixture along with a detection probe (e.g., resazurin).
-
Enzyme and Inhibitor Incubation: Recombinant PHGDH enzyme and the test inhibitor (e.g., this compound) at various concentrations are added to the reaction mixture.
-
Kinetic Measurement: The reaction is initiated, and the increase in absorbance or fluorescence is monitored over time using a plate reader at 37°C.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the kinetic curve. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Serine Synthesis Assay (Mass Spectrometry-Based)
This method quantifies the rate of de novo serine synthesis in cells by tracing the incorporation of a stable isotope-labeled substrate.
Principle: Cells are cultured in a medium containing a stable isotope-labeled nutrient, such as 13C6-glucose. The labeled glucose enters glycolysis, and the resulting labeled 3-phosphoglycerate is used by PHGDH to synthesize labeled serine. The amount of labeled serine is then quantified by mass spectrometry, providing a direct measure of the flux through the serine biosynthesis pathway.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines with high serine synthesis activity are cultured and treated with the inhibitor (e.g., this compound) for a specified period.
-
Isotope Labeling: The culture medium is replaced with a medium containing 13C6-glucose, and the cells are incubated to allow for the incorporation of the label into metabolites.
-
Metabolite Extraction: Polar metabolites are extracted from the cells using a cold solvent mixture (e.g., methanol/water).
-
LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by tandem mass spectrometry to quantify the levels of labeled and unlabeled serine.
-
Data Analysis: The fractional contribution of the labeled substrate to the serine pool is calculated to determine the rate of de novo serine synthesis and the inhibitory effect of the compound.
Visualizations
Serine Biosynthesis Pathway and Inhibition
The following diagram illustrates the de novo serine biosynthesis pathway, highlighting the role of PHGDH as the rate-limiting enzyme and the point of inhibition by this compound and other inhibitors.
Caption: The de novo serine biosynthesis pathway.
Experimental Workflow for Inhibitor Specificity
This diagram outlines the general workflow for evaluating the specificity of a PHGDH inhibitor.
Caption: Workflow for assessing inhibitor specificity.
References
A Comparative Analysis of the Antifungal Activity of CBR-5884 Against Established Antifungal Agents
For Immediate Release
A detailed comparison of the novel antifungal candidate CBR-5884 with leading antifungal drugs—fluconazole, amphotericin B, and caspofungin—reveals a unique mechanism of action and highlights its potential as a new therapeutic agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its antifungal activity, supported by experimental data and methodologies.
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with new mechanisms of action. This compound, a recently identified inhibitor of phosphatidylserine synthase (Cho1) in Candida albicans, presents a promising new approach to combatting fungal infections.[1][2][3][4][5] This document outlines the antifungal profile of this compound in comparison to established antifungal drugs, providing a clear, data-driven perspective on its potential.
Mechanism of Action: A Novel Target in Fungal Phospholipid Synthesis
This compound distinguishes itself from existing antifungal drug classes by targeting a novel enzyme, phosphatidylserine synthase (Cho1). This enzyme is crucial for the synthesis of phosphatidylserine, a key component of the fungal cell membrane. By competitively inhibiting the binding of serine to Cho1, this compound disrupts the integrity and function of the fungal cell membrane. This mechanism contrasts with those of the three major classes of antifungal drugs currently in clinical use:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, another critical component of the fungal cell membrane. This leads to a depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in a fungistatic effect against Candida species.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of intracellular components and ultimately, cell death. This mechanism confers a fungicidal activity.
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to its disruption and a fungicidal effect against most Candida species.
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and the comparator antifungal drugs.
Comparative Antifungal Activity
The in vitro activity of this compound against Candida albicans has been demonstrated, with a fungistatic effect observed. For a direct comparison of potency, the inhibitory concentrations of this compound and the established antifungal drugs are presented below. It is important to note that experimental conditions can influence these values.
| Antifungal Agent | Drug Class | Target | Effect on C. albicans | In Vitro Potency Data |
| This compound | Phosphatidylserine Synthase Inhibitor | Cho1 | Fungistatic | Ki: 1,550 ± 245.6 nMEffective Concentration: 125-250 µM |
| Fluconazole | Azole | Lanosterol 14-α-demethylase | Fungistatic | MIC90: 0.25 - 2 µg/mL |
| Amphotericin B | Polyene | Ergosterol | Fungicidal | MIC90: ≤ 1 µg/mL |
| Caspofungin | Echinocandin | β-(1,3)-D-glucan Synthase | Fungicidal | MIC90: 0.25 - 0.5 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) values can vary between different strains of C. albicans and testing methodologies.
Experimental Protocols
The following section details the key experimental methodologies used to characterize the antifungal activity of this compound.
High-Throughput Screening for Cho1 Inhibitors
The identification of this compound as a Cho1 inhibitor was achieved through a high-throughput screening (HTS) campaign.
Workflow:
-
Assay Principle: A malachite green-based nucleotidase-coupled assay was adapted to detect the byproduct of the Cho1 reaction, cytidine monophosphate (CMP).
-
Library Screening: Approximately 7,300 small molecules from curated repurposing libraries were screened for their ability to inhibit purified C. albicans Cho1.
-
Hit Identification: Compounds that demonstrated a dose-dependent inhibition of Cho1 activity were selected as "hits."
-
Secondary Assays: Hits were further evaluated in secondary assays to confirm their activity and determine their mechanism of inhibition.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against C. albicans was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Inoculum Preparation: C. albicans strains were cultured and the inoculum was standardized to a specific cell density.
-
Drug Dilution: A serial dilution of this compound was prepared in 96-well microtiter plates containing RPMI medium.
-
Inoculation: The standardized fungal inoculum was added to each well.
-
Incubation: The plates were incubated at 37°C for 48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of fungal growth compared to the drug-free control.
Fungistatic vs. Fungicidal Activity Assay
To determine whether this compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect, a colony-forming unit (CFU) assay was performed.
Methodology:
-
Exposure: C. albicans cells were incubated with various concentrations of this compound for 24 hours.
-
Plating: Aliquots of the cell suspensions were serially diluted and plated on nutrient agar.
-
Incubation: The plates were incubated to allow for colony growth.
-
CFU Counting: The number of colonies was counted to determine the number of viable cells after drug exposure. A significant reduction in CFUs compared to the initial inoculum indicates a fungicidal effect, while a similar number of CFUs suggests a fungistatic effect.
Conclusion
This compound represents a promising new antifungal agent with a novel mechanism of action that is distinct from currently available therapies. Its ability to inhibit phosphatidylserine synthase offers a new strategy for combating fungal infections, particularly those caused by Candida albicans. While its in vitro activity is currently characterized as fungistatic, further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and spectrum of activity against a broader range of fungal pathogens. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the development of the next generation of antifungal drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule this compound inhibits the Candida albicans phosphatidylserine synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of CBR-5884
For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its application in experiments. The proper disposal of research chemicals like CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring that its final journey is as carefully managed as its synthesis and use.
Immediate Safety and Disposal Plan
This compound, due to its chemical nature as a thiocyanate-containing organic compound, must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health hazards. The primary and most crucial step is to handle all this compound waste through a licensed hazardous waste disposal service. Under no circumstances should this compound or its solutions be disposed of down the drain.
Key Chemical and Safety Data
A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O₄S₂ | --INVALID-LINK-- |
| Molecular Weight | 336.4 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and DMF | --INVALID-LINK-- |
| Physical Form | Crystalline solid | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
Detailed Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is designed for implementation by trained laboratory personnel in a controlled environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling this compound waste.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, dedicated hazardous waste container. The container should be made of a material compatible with organic compounds.
-
Liquid Waste: this compound is commonly dissolved in solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Important: Do not mix this compound waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions.[2] Thiocyanate compounds, for instance, can react with strong acids to produce highly toxic hydrogen cyanide gas.[3]
-
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary solvent used (e.g., "this compound in DMSO"). Include the date of waste accumulation and the responsible researcher's name.
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, particularly strong acids.[2] Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Professional Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the collected this compound waste.[4] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, upholding the principles of responsible laboratory practice from the beginning of an experiment to its very end.
References
Essential Safety and Logistical Information for Handling CBR-5884
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of CBR-5884, a selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn at all times in the laboratory:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is necessary.
General Handling Guidelines:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
Operational Plans: Storage and Preparation of Stock Solutions
Proper storage and preparation of this compound are critical for maintaining its stability and ensuring accurate experimental results.
| Parameter | Guideline | Citation |
| Storage of Lyophilized Powder | Store at -20°C, desiccated. | [1] |
| Stability of Lyophilized Powder | Stable for at least 24 months when stored correctly. | [1] |
| Storage of Stock Solutions | Store in aliquots at -20°C to avoid multiple freeze-thaw cycles. | [1] |
| Stability of Stock Solutions | Use within 2 months of reconstitution to prevent loss of potency. | [1] |
| Recommended Solvents | DMSO (up to 100 mM), DMF (up to 50 mg/ml). | [2] |
Preparation of a 15 mM Stock Solution in DMSO: To prepare a 15 mM stock solution, reconstitute 5 mg of lyophilized this compound powder in 0.99 mL of dimethyl sulfoxide (DMSO). Ensure the powder is fully dissolved by gentle vortexing.
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed container labeled for chemical waste.
-
Liquid Waste: Unused stock solutions and cell culture media containing this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
-
Decontamination: Work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
Experimental Protocols
In Vitro Inhibition of Cancer Cell Proliferation
This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on cancer cell lines with high serine biosynthetic activity.
| Parameter | Details | Citation |
| Cell Lines | Melanoma and breast cancer cell lines with high PHGDH expression. | |
| Seeding Density | Plate cells in a 96-well plate at a density of 6,000 cells per well. | |
| Treatment Concentrations | Treat cells with this compound at concentrations ranging from 1 µM to 40 µM. | |
| Incubation Time | Incubate cells with the compound for 3 to 5 days. | |
| Viability Assay | Determine cell viability using a CellTiter-Glo or Alamar Blue assay according to the manufacturer's protocol. |
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 6,000 cells per well and allow them to acclimate overnight in appropriate growth media.
-
Compound Preparation: Prepare a serial dilution of this compound in the desired cell culture medium to achieve final concentrations ranging from 1 µM to 40 µM.
-
Cell Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for 3 to 5 days in a humidified incubator at 37°C with 5% CO₂.
-
Viability Assessment: After the incubation period, remove the drug-containing media and add fresh, drug-free media. Assess cell viability using a commercially available assay such as CellTiter-Glo or Alamar Blue, following the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
This compound is a selective, noncompetitive inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By inhibiting PHGDH, this compound disrupts the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby blocking the synthesis of serine. This leads to a reduction in the proliferation of cancer cells that have a high dependency on this pathway.
Downstream Signaling Effects of this compound
Inhibition of PHGDH by this compound has been shown to induce the production of reactive oxygen species (ROS) and modulate downstream signaling pathways, including the Wnt/β-catenin and ITGB4/ERK/EMT pathways, ultimately leading to decreased cell proliferation, migration, and invasion.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for evaluating the effects of this compound on cancer cells in vitro.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
